Nafcillin-d5 Sodium Salt
Description
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPZOUDXCDGIF-LYVUTDJTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Nafcillin-d5 Sodium Salt: Principles and Applications
This guide provides a comprehensive technical overview of Nafcillin-d5 Sodium Salt, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to explore the fundamental chemistry, mechanism of action, and, most critically, the causality behind its application as an essential tool in modern analytical science. We will delve into its synthesis, its role as a self-validating internal standard, and provide field-proven protocols for its use.
Introduction: From Antibiotic to Analytical Standard
Nafcillin is a semisynthetic, beta-lactamase-resistant penicillin antibiotic.[1][2] It is particularly effective against infections caused by penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA).[3] Like other beta-lactam antibiotics, its therapeutic effect stems from the inhibition of bacterial cell wall synthesis.[3]
Nafcillin-d5 Sodium Salt is the deuterium-labeled form of the parent drug.[4] In this molecule, five hydrogen atoms on the ethoxy group of the naphthyl moiety have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly minor structural modification does not alter the compound's fundamental chemical behavior but imparts a crucial increase in mass. This mass shift is the cornerstone of its primary application: serving as a high-fidelity internal standard for the quantification of nafcillin in complex biological matrices using mass spectrometry.[1][4][5] The use of stable isotope-labeled internal standards is a gold-standard practice in analytical chemistry, essential for correcting analytical variability and ensuring the accuracy of pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5][6]
Physicochemical Characteristics
A clear understanding of a reference standard's physical and chemical properties is paramount for its correct handling, storage, and application.
| Property | Specification | Source(s) |
| Analyte Name | Nafcillin-d5 Sodium Salt | [7][8] |
| Chemical Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [7] |
| CAS Number | 1356354-25-0 | [1][4][7] |
| Unlabeled CAS | 985-16-0 (Nafcillin Sodium) | [4][7] |
| Molecular Formula | C₂₁H₁₆D₅N₂NaO₅S | [4][7] |
| Molecular Weight | 441.49 g/mol | [4][7] |
| Appearance | White to Off-White Solid | [4][8] |
| Storage Conditions | 2-8°C or -20°C, Hygroscopic, Under Inert Atmosphere | [7][8][9] |
| Purity (Typical) | Isotopic Enrichment: ≥98%; Chemical Purity (HPLC): >95% | [1][6][7] |
The Antibacterial Mechanism of Nafcillin
To appreciate the context of its measurement, we must first understand the biological action of the parent compound. Nafcillin's bactericidal activity is targeted at the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[10][11]
The key steps in its mechanism are:
-
Targeting PBPs : Nafcillin binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner cell membrane.[9][11]
-
Inhibiting Transpeptidation : PBPs are crucial for the final step of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its strength and rigidity.[10][11]
-
Weakening the Cell Wall : By forming a stable complex with PBPs, nafcillin effectively halts this cross-linking process.[11]
-
Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[10][11]
A distinguishing feature of nafcillin is its bulky side chain, which provides steric hindrance, making it resistant to degradation by beta-lactamase enzymes produced by some resistant bacteria.[3][9]
Caption: Mechanism of Nafcillin action on bacterial cell wall synthesis.
Synthesis and Isotopic Labeling
The synthesis of nafcillin sodium generally involves the acylation of 6-aminopenicillanic acid (6-APA), the core penicillin nucleus, with an activated derivative of 2-ethoxy-1-naphthoic acid.[2]
The synthesis workflow can be summarized as:
-
Precursor Synthesis : 2-ethoxy-1-naphthoyl chloride is prepared. For Nafcillin-d5, this step is modified to use deuterated ethanol (ethanol-d5), which introduces the five deuterium atoms onto the ethoxy group.
-
Acylation : The deuterated 2-ethoxy-1-naphthoyl chloride is reacted with 6-APA in the presence of a base like triethylamine to form Nafcillin-d5 acid.[2]
-
Purification : The resulting acid is extracted and purified, often involving acid-base treatments to remove unreacted starting materials and byproducts.[2]
-
Salt Formation : The purified Nafcillin-d5 acid is converted to its more stable and soluble sodium salt, commonly by reacting it with a sodium source such as sodium 2-ethylhexanoate in a suitable solvent like ethyl acetate.[2]
It is critical to control for process-related impurities and degradation products, as nafcillin is known to be sensitive to hydrolysis in aqueous solutions.[2][12]
Caption: Generalized workflow for the synthesis of Nafcillin-d5 Sodium Salt.
Core Application: The Internal Standard in Mass Spectrometry
The primary and most critical role of Nafcillin-d5 Sodium Salt is as an internal standard (IS) for quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Causality: Why a Deuterated Standard is a Self-Validating System
In quantitative bioanalysis, especially of complex matrices like blood plasma or tissue homogenates, numerous variables can lead to inaccurate results. These include sample loss during extraction, inconsistent injection volumes, and "matrix effects"—where other molecules in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[6]
A deuterated internal standard provides a near-perfect control for these variables. Here’s why:
-
Chemical and Physical Identity : Being chemically identical to the analyte (nafcillin), the deuterated standard behaves identically during every step of sample preparation (e.g., extraction, derivatization) and chromatographic separation. Any loss of analyte will be mirrored by a proportional loss of the IS.[6]
-
Co-elution : It co-elutes with the analyte from the LC column, meaning it experiences the exact same matrix effects at the exact same time.[13]
-
Mass Distinction : Despite its identical behavior, its increased mass (+5 Da) allows the mass spectrometer to detect it as a separate entity from the unlabeled nafcillin.
The analytical system quantifies by measuring the ratio of the analyte's signal to the IS's signal. Because both are affected proportionally by experimental variations, the ratio remains constant and directly reflects the true concentration of the analyte. This internal correction makes the protocol a self-validating system, ensuring high precision and accuracy.[6][13]
Caption: Quantitative workflow using a deuterated internal standard.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for researchers. Optimization may be required based on specific instrumentation and matrices.
Protocol 1: Preparation of a Stock Solution (1 mg/mL)
-
Rationale : Accurate preparation of the IS stock solution is the foundation of the entire quantitative assay. Using a high-purity solvent and precise weighing are critical.
-
Allow the vial of Nafcillin-d5 Sodium Salt to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
Accurately weigh approximately 1 mg of the standard using an analytical balance.
-
Transfer the weighed solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of LC-MS grade methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[12][14]
-
Allow the solution to return to room temperature, then dilute to the 1 mL mark with the same solvent.
-
Transfer the solution to a labeled, amber glass vial and store at -20°C or below. This stock is used to prepare the more dilute "spiking" solution.
Protocol 2: Plasma Sample Preparation via Protein Precipitation
-
Rationale : Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples prior to LC-MS analysis. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins while keeping the analyte and IS in solution.
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Nafcillin-d5 in 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Protocol 3: Example LC-MS/MS Parameters
-
Rationale : These parameters provide a selective and sensitive method for detecting both nafcillin and its deuterated internal standard. A gradient elution is used to separate the analytes from matrix components, and Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (parent ion and fragment ion) for high specificity.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Nafcillin) | Q1: 437.1 -> Q3: 199.1 (example fragment) |
| MRM Transition (Nafcillin-d5) | Q1: 442.1 -> Q3: 204.1 (corresponding d5-fragment) |
| Collision Energy | Optimize instrument-specifically |
Conclusion
Nafcillin-d5 Sodium Salt is far more than just a labeled version of an antibiotic; it is a precision tool that underpins the integrity of modern bioanalytical research. By serving as a stable isotope-labeled internal standard, it enables scientists to develop self-validating analytical methods that correct for nearly all forms of experimental variability. This ensures the high degree of accuracy and reproducibility required in regulated environments and for critical research in pharmacology, toxicology, and drug metabolism. Its proper application, grounded in the principles outlined in this guide, is indispensable for advancing our understanding of nafcillin's behavior in biological systems.
References
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Patsnap Synapse. (2024). What is the mechanism of Nafcillin Sodium? Retrieved from Synapse - Drug Discovery and Development Database. [Link]
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PubChem. (n.d.). Nafcillin Sodium. National Center for Biotechnology Information. Retrieved from [Link]
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DailyMed. (n.d.). Nafcillin sodium injection, powder, lyophilized, for solution. U.S. National Library of Medicine. Retrieved from [Link]
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Veeprho. (n.d.). Nafcillin-D5 (Sodium Salt). Retrieved from [Link]
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Rao, K. P., et al. (2006). Synthesis of process related compounds of Nafcillin sodium. ARKIVOC. Retrieved from [Link]
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Reddy, G. S., et al. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. PMC - NIH. Retrieved from [Link]
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Semantic Scholar. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Nafcillin Sodium used for? Retrieved from Synapse - Drug Discovery and Development Database. [Link]
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Drugs.com. (2025). Nafcillin: Package Insert / Prescribing Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nafcillin-d5 Sodium Salt. Retrieved from [Link]
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ACS Publications. (2022). Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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bioRxiv. (2024). Sensing the bactericidal and bacteriostatic antimicrobial mode of action using Raman-Deuterium stable isotope probing (DSIP). Retrieved from [Link]
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A Technical Guide to the Mechanism of Action of Nafcillin and the Role of Its Deuterated Analog, Nafcillin-d5 Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nafcillin is a semisynthetic, penicillinase-resistant β-lactam antibiotic with a narrow spectrum of activity, primarily targeting penicillinase-producing staphylococci.[1][2] Its mechanism of action is the well-characterized inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.[3][4] Nafcillin achieves this by forming a covalent bond with the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][4][5] This inactivation prevents the cross-linking of the cell wall, leading to structural failure, cell lysis, and a bactericidal effect.[6][7] The deuterated form, Nafcillin-d5 Sodium Salt, does not alter this fundamental pharmacodynamic mechanism. Instead, its utility lies in the field of bioanalysis and pharmacokinetics.[8][9] The five deuterium atoms on the ethoxy group create a stable, heavier isotopologue, making it an ideal internal standard for precise quantification of nafcillin in biological matrices via mass spectrometry.[8][10][11] This guide provides an in-depth exploration of nafcillin's molecular mechanism, the scientific principles behind the use of its deuterated analog, and the experimental protocols required to validate its bioactivity.
The Core Mechanism of Action: A Multi-Step Process
The bactericidal activity of nafcillin is a direct consequence of its ability to disrupt the integrity of the bacterial cell wall. This process can be understood as a sequence of molecular events targeting the synthesis of peptidoglycan, the primary structural component of the wall.
The Target: Bacterial Peptidoglycan Synthesis
The bacterial cell wall is a rigid structure that protects the cell from osmotic stress and maintains its shape.[4] It is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These chains are cross-linked by short peptide bridges.[7] The final and critical step in this construction is the transpeptidation reaction, which forms the peptide cross-links and is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][12]
Molecular Engagement: Covalent Inhibition of Penicillin-Binding Proteins (PBPs)
Nafcillin, like all β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptide side chains.[13] This mimicry allows it to enter the active site of PBPs. Once inside, the strained β-lactam ring of nafcillin is attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4][14] This acylation effectively and irreversibly inactivates the PBP's transpeptidase function.[4][13] In susceptible strains of Staphylococcus aureus, nafcillin demonstrates high affinity for PBP1a, PBP1b, and PBP2.[14][15]
The Terminal Event: Structural Failure and Cell Lysis
With the PBP-mediated cross-linking machinery inhibited, the bacterium can no longer properly synthesize or repair its peptidoglycan wall during growth and division.[1][16] The continued activity of autolytic enzymes, which remodel the cell wall, combined with the lack of new structural reinforcement, leads to a progressive weakening of the cell wall.[17] The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[7][16] This entire cascade, from PBP binding to cell death, is the foundation of nafcillin's bactericidal effect.[3]
Caption: The mechanism of action of nafcillin, from PBP binding to cell lysis.
The Role of Deuteration: Understanding Nafcillin-d5 Sodium Salt
It is critical for researchers to understand that Nafcillin-d5 Sodium Salt is not designed as a therapeutically enhanced version of nafcillin. Its purpose is rooted in the principles of analytical chemistry and pharmacokinetics.
The Kinetic Isotope Effect (KIE)
The core principle behind the utility of deuteration is the Kinetic Isotope Effect (KIE).[18] A carbon-deuterium (C-D) bond has a lower vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[18][19] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium.[] This can significantly alter a drug's metabolic profile, often increasing its half-life and exposure (AUC).[18][21]
Application as an Internal Standard
While the KIE can be leveraged to create drugs with improved pharmacokinetic profiles, the primary application for many commercially available deuterated compounds, including Nafcillin-d5, is as an internal standard for quantitative bioanalysis.[8][9] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard should behave almost identically to the analyte during sample preparation and chromatographic separation, but be clearly distinguishable by the detector.
Nafcillin-d5 is perfectly suited for this role:
-
Chemical and Physical Similarity: It has nearly the same polarity and structure as nafcillin, ensuring it co-elutes during chromatography and has similar extraction efficiency.[11]
-
Mass Distinction: The five deuterium atoms give it a mass increase of 5 Daltons, making it easily distinguishable from unlabeled nafcillin by a mass spectrometer.[10][22]
By adding a known quantity of Nafcillin-d5 to a biological sample (e.g., plasma, urine), researchers can accurately quantify the amount of nafcillin present by comparing the signal intensities of the two compounds, correcting for any sample loss during processing.[9]
Experimental Protocols for Mechanism of Action Elucidation
To validate the mechanism of action of nafcillin or similar cell wall synthesis inhibitors, a series of well-established, self-validating protocols must be employed.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
This assay establishes the fundamental potency of the antibiotic against a specific bacterial strain.
-
Objective: To determine the lowest concentration of nafcillin that prevents visible bacterial growth.
-
Methodology:
-
Prepare a serial two-fold dilution of Nafcillin Sodium Salt in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity.
-
-
Causality & Self-Validation: The clear growth in the positive control validates the viability of the inoculum and the suitability of the medium, while the clarity of the negative control confirms the sterility of the medium. The resulting MIC value is a direct measure of the compound's growth-inhibiting activity.
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 |
| S. aureus | Methicillin-Resistant (MRSA) | >32 | >64 |
| S. epidermidis | Methicillin-Susceptible | 0.25 | 1.0 |
| (Note: These are representative values. Actual MICs can vary between strains.) |
Protocol: Macromolecular Synthesis Inhibition Assay
This assay pinpoints the specific cellular pathway targeted by the antibiotic.
-
Objective: To determine if nafcillin selectively inhibits the synthesis of peptidoglycan over other macromolecules like DNA, RNA, or protein.
-
Methodology:
-
Grow a mid-logarithmic phase culture of the test bacteria (e.g., S. aureus).
-
Aliquot the culture into four separate tubes.
-
To each tube, add a specific radiolabeled precursor:
-
Tube 1: [³H]N-acetylglucosamine (for peptidoglycan synthesis)
-
Tube 2: [³H]thymidine (for DNA synthesis)
-
Tube 3: [³H]uridine (for RNA synthesis)
-
Tube 4: [³H]leucine (for protein synthesis)
-
-
To half of the tubes for each precursor, add nafcillin at a concentration of 4x MIC. The other half will serve as untreated controls.
-
Incubate all tubes for a short period (e.g., 30-60 minutes).
-
Stop the incorporation reaction by adding cold trichloroacetic acid (TCA), which precipitates large macromolecules.
-
Filter the contents of each tube through a membrane, wash away unincorporated precursors, and measure the radioactivity of the precipitate using a scintillation counter.
-
-
Expected Results & Interpretation: For nafcillin, a significant reduction in the incorporation of [³H]N-acetylglucosamine is expected compared to the untreated control.[23] In contrast, the incorporation of [³H]thymidine, [³H]uridine, and [³H]leucine should be largely unaffected in the short term. This differential inhibition provides strong evidence that nafcillin's primary mechanism of action is the specific inhibition of cell wall synthesis.
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Synthesis and characterization of Nafcillin-d5 Sodium Salt
An In-depth Technical Guide to the Synthesis and Characterization of Nafcillin-d5 Sodium Salt
This guide provides a comprehensive overview of the synthesis and characterization of Nafcillin-d5 Sodium Salt (CAS No: 1356354-25-0), a critical stable isotope-labeled internal standard. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the precise methodologies required for its preparation and validation.
Introduction: The Quintessential Internal Standard
Nafcillin-d5 Sodium Salt is the deuterium-labeled analog of Nafcillin sodium, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[1][2][3] The parent compound, Nafcillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis, thereby leading to cell lysis.[1][2]
The introduction of five deuterium atoms onto the ethoxy side chain of the nafcillin molecule creates a stable, heavier version of the drug.[4][5][6] This modification makes Nafcillin-d5 Sodium Salt an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[4][7] Its utility is paramount in pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research, where it ensures precise and accurate quantification of nafcillin in complex biological matrices.[4][7] The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.
| Property | Value |
| Chemical Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[6][8] |
| CAS Number | 1356354-25-0[4][8][9] |
| Molecular Formula | C₂₁H₁₆D₅N₂NaO₅S[7][8] |
| Molecular Weight | 441.49 g/mol [7][8] |
| Purity (Typical) | ≥95% (HPLC)[6][8] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅)[5] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[7] |
Multi-Step Synthesis: A Guided Pathway
The synthesis of Nafcillin-d5 Sodium Salt is a multi-step process that hinges on the strategic introduction of the deuterated ethyl group. The general pathway follows the established synthesis of nafcillin, substituting a key starting material with its deuterated counterpart.
The process involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins, with a deuterated naphthoyl chloride derivative.[10][11] This is followed by conversion to the more stable and soluble sodium salt.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: 2-(Ethoxy-d5)-1-naphthoic acid is converted to its more reactive acyl chloride derivative using an agent like thionyl chloride.[11] This step is critical because the direct amidation of a carboxylic acid with an amine (6-APA) is thermodynamically unfavorable and requires harsh conditions that would degrade the sensitive β-lactam ring of the penicillin core. The acyl chloride is highly electrophilic, allowing the acylation reaction to proceed under milder conditions.
-
Base Catalyst: The acylation reaction is typically carried out in the presence of a non-nucleophilic organic base, such as triethylamine.[10][11] This base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Removing the acidic byproduct is essential to prevent the acid-catalyzed degradation of the 6-APA starting material and the final product.
-
Salt Formation: The final Nafcillin-d5 acid is often converted to its sodium salt.[10] This is achieved by reacting the acid with a sodium source, such as sodium 2-ethylhexanoate. The salt form generally exhibits superior stability, crystallinity, and aqueous solubility compared to the free acid, which is crucial for formulation and handling.[12]
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative synthesis and should be adapted and optimized by qualified personnel. All steps should be performed in a controlled laboratory environment with appropriate safety precautions.
-
Preparation of 2-(Ethoxy-d5)-1-naphthoyl chloride:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 2-ethoxy-d5-1-naphthoic acid in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add thionyl chloride (approx. 1.2 equivalents) to the cooled suspension while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
The resulting solution of 2-(ethoxy-d5)-1-naphthoyl chloride is typically used directly in the next step without isolation.[11]
-
-
Acylation of 6-APA:
-
In a separate reaction vessel, suspend 6-aminopenicillanic acid (6-APA) in an anhydrous organic solvent (e.g., dichloromethane) and cool to 0-5°C.
-
Add triethylamine (approx. 2.5 equivalents) and stir until the 6-APA dissolves.[10]
-
Slowly add the previously prepared 2-(ethoxy-d5)-1-naphthoyl chloride solution to the 6-APA solution, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
-
Workup and Isolation of Nafcillin-d5 Acid:
-
After the reaction is complete, acidify the mixture with dilute acid (e.g., HCl) to a pH of ~2.
-
Separate the organic phase, which contains the Nafcillin-d5 acid.
-
Wash the organic phase with water and then with a brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nafcillin-d5 acid.
-
-
Formation of Nafcillin-d5 Sodium Salt:
-
Dissolve the crude Nafcillin-d5 acid in a suitable solvent such as ethyl acetate.
-
Add a solution of sodium 2-ethylhexanoate in an appropriate solvent (e.g., isopropanol) dropwise until precipitation is complete.[10]
-
Stir the resulting slurry, then collect the solid product by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethyl acetate or diethyl ether) to remove impurities.
-
Dry the final product under vacuum at a controlled temperature to yield Nafcillin-d5 Sodium Salt as a white to off-white solid.[7]
-
Comprehensive Characterization: A Triad of Validation
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Nafcillin-d5 Sodium Salt. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the chemical purity of the synthesized compound and for identifying any process-related impurities or degradants.[13][14] A reversed-phase method is typically employed.
-
Principle of Causality: The choice of a C18 (ODS) column is based on the hydrophobic nature of the nafcillin molecule. The mobile phase, a mixture of an organic solvent (acetonitrile) and a buffered aqueous solution, allows for the differential partitioning of nafcillin and any more or less polar impurities. A phosphate buffer is used to maintain a constant pH (e.g., 3.5), which is critical for ensuring consistent ionization state and, therefore, reproducible retention times of the acidic analyte.[13][15] UV detection at 225 nm is selected as it corresponds to a strong absorbance wavelength for the naphthyl chromophore, providing high sensitivity.[13]
| Parameter | Typical Value |
| Column | C18 (ODS), e.g., 150 mm x 4.6 mm, 5 µm particle size[13] |
| Mobile Phase A | 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 3.5 with phosphoric acid[13][15] |
| Mobile Phase B | Acetonitrile[13][15] |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 - 1.2 mL/min[13] |
| Column Temperature | 30°C[13] |
| Detection Wavelength | 225 nm[13] |
| Injection Volume | 10 µL[13] |
Mass Spectrometry (MS)
Mass spectrometry provides unequivocal confirmation of the molecular weight and the successful incorporation of the five deuterium atoms. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering an accurate mass measurement that can confirm the elemental formula.[14]
-
Protocol & Expected Results:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules like nafcillin, minimizing fragmentation and preserving the molecular ion.
-
Analysis:
-
Expected Molecular Ion: The theoretical monoisotopic mass of the neutral Nafcillin-d5 acid is ~418.138 Da. In positive mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 419.14 or the sodiated adduct [M+Na]⁺ at m/z 441.13.[7][8]
-
Confirmation of Deuteration: The mass shift of +5 Da compared to the unlabeled nafcillin ([M+H]⁺ at m/z ~414.11) directly confirms the incorporation of the five deuterium atoms. HRMS can confirm this with high precision (e.g., m/z 441.1383 for the sodiated molecule).[6][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural confirmation of the molecule. ¹H and ¹³C NMR spectra are used to map the carbon-hydrogen framework.
-
Protocol & Expected Observations:
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) in a deuterated solvent, typically DMSO-d₆, which can solubilize the salt and does not interfere with the relevant proton signals.[15]
-
¹H NMR Analysis:
-
Key Indicator of Deuteration: The most critical observation will be the complete absence of signals corresponding to the ethoxy group protons. In unlabeled nafcillin, these appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-).[10]
-
Expected Signals: The spectrum should show all other characteristic protons of the nafcillin structure, including the signals for the gem-dimethyl groups on the thiazolidine ring, the protons of the β-lactam core, and the complex aromatic signals from the naphthalene ring system.[10]
-
-
¹³C NMR Analysis:
-
The ¹³C spectrum will confirm the carbon backbone. The signals for the deuterated ethoxy carbons will be significantly attenuated and split into multiplets due to C-D coupling, providing further evidence of successful labeling. All other carbon signals corresponding to the nafcillin structure should be present at their expected chemical shifts.[10]
-
-
References
-
Veeprho. Nafcillin-D5 (Sodium Salt) | CAS 1356354-25-0. [Link]
-
PubChem. Nafcillin Sodium | C21H21N2NaO5S | CID 23667630. [Link]
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Cambridge Bioscience. Nafcillin (sodium salt hydrate) - Cayman Chemical. [Link]
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Vundavilli, J. K., et al. (2015). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 83(1), 95–106. [Link]
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U.S. Food & Drug Administration. Nafcillin Injection, USP. [Link]
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Prasada Rao, K., et al. (2006). Synthesis of process related compounds of Nafcillin sodium. ARKIVOC, 2006(xv), 61-67. [Link]
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Yaragorla, S., et al. (2021). Isolation and structural characterization of novel thermal degradation impurity of nafcillin sodium using spectroscopic and computational techniques. Arkivoc, 2021(8), 63-76. [Link]
- Google Patents. CN101456869B - Synthetic method of nafcillin sodium.
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Vundavilli, J. K., et al. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. PubMed. [Link]
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Vundavilli, J. K., et al. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. PMC - NIH. [Link]
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Pharmaffiliates. CAS No: 1356354-25-0 | Chemical Name: Nafcillin-d5 Sodium Salt. [Link]
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Fan-Havard, P., & Nahata, M. C. (1989). A rapid analysis of nafcillin using high-performance liquid chromatography. Therapeutic Drug Monitoring, 11(1), 105-8. [Link]
-
ResearchGate. Isolation and structural characterization of novel thermal degradation impurity of nafcillin sodium using spectrosocpic and computational techniques. [Link]
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Soldin, S. J., et al. (1980). A rapid high performance liquid chromatographic procedure for the analysis of cloxacillin and/or nafcillin in serum. Therapeutic Drug Monitoring, 2(4), 417-22. [Link]
-
SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]
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Beilstein Archives. Deuterated reagents in multicomponent reactions to afford deuterium labeled products. [Link]
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Drugs.com. Nafcillin Monograph for Professionals. [Link]
- Google Patents.
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ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]
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Gregoire, M., et al. (2021). Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring. MDPI. [Link]
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An In-Depth Technical Guide to the Isotopic Labeling of Penicillin Antibiotics
Foreword: Unlocking Mechanistic Insights and Pharmacokinetic Profiles
The advent of penicillin revolutionized medicine, yet a deep understanding of its in vivo journey and mechanisms of action and resistance remains a frontier of active research. Isotopic labeling, the practice of strategically replacing atoms in a molecule with their heavier, stable or radioactive isotopes, provides an unparalleled lens through which to view these processes. This guide offers a comprehensive exploration of the principles, methodologies, and applications of isotopic labeling as applied to penicillin antibiotics. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into the life of a penicillin molecule, from its biosynthesis to its ultimate fate in a biological system.
The Rationale for Isotopic Labeling: Why, Where, and How
Isotopic labeling of penicillins is not a monolithic technique but rather a versatile toolbox. The choice of isotope and labeling strategy is dictated by the specific scientific question at hand. The primary justifications for undertaking isotopic labeling of these crucial antibiotics fall into several key domains:
-
Mechanistic Elucidation: By incorporating isotopes at specific positions, researchers can trace the metabolic fate of the penicillin molecule, identify key intermediates in its biosynthetic pathway, and probe the mechanisms of enzymatic action and bacterial resistance.[1]
-
Pharmacokinetic and Drug Metabolism (ADME) Studies: Labeled penicillins are indispensable for accurately quantifying their absorption, distribution, metabolism, and excretion (ADME). Stable isotopes like deuterium (²H) can be used to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile.[1][2][3][4]
-
Quantitative Analysis: Isotope dilution mass spectrometry, which utilizes a known amount of a stable isotope-labeled internal standard, is the gold standard for accurate quantification of drugs and their metabolites in complex biological matrices.[5]
The choice of isotope is critical and depends on the analytical method and the biological question. Common isotopes used in penicillin labeling include:
| Isotope | Common Applications | Analytical Techniques |
| ¹³C | Metabolic flux analysis, NMR structural studies | NMR Spectroscopy, Mass Spectrometry |
| ¹⁴C | ADME studies, autoradiography | Liquid Scintillation Counting, Accelerator Mass Spectrometry |
| ¹⁵N | Biosynthetic pathway elucidation, NMR structural studies | NMR Spectroscopy, Mass Spectrometry |
| ²H (D) | Altering metabolic pathways (Kinetic Isotope Effect), quantitative analysis | Mass Spectrometry, NMR Spectroscopy |
| ³H (T) | High-sensitivity ADME studies, receptor binding assays | Liquid Scintillation Counting, Autoradiography |
| ³⁴S | Environmental fate studies, novel labeling strategies | Mass Spectrometry |
Strategies for Isotopic Labeling: A Tale of Two Paths
The incorporation of isotopes into the penicillin scaffold can be achieved through two primary routes: biosynthetic and chemical synthesis. Each approach offers distinct advantages and is suited to different research objectives.
Biosynthetic Labeling: Harnessing Nature's Machinery
Biosynthetic labeling leverages the natural metabolic pathways of penicillin-producing microorganisms, most notably the fungus Penicillium chrysogenum.[6] By providing isotopically labeled precursors in the fermentation medium, these isotopes are incorporated into the penicillin molecule.
Core Principles: The biosynthesis of penicillin G begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[6] By feeding the fungal culture with, for example, ¹³C-labeled glucose or ¹⁵N-labeled ammonium salts, these isotopes are integrated into the amino acid precursors and subsequently into the final penicillin structure.[3][4][7]
Workflow for Biosynthetic Labeling:
Caption: Workflow for the biosynthetic production of isotopically labeled penicillin.
Experimental Protocol: Biosynthetic ¹³C-Labeling of Penicillin G
This protocol provides a general framework for the production of ¹³C-labeled penicillin G using P. chrysogenum. Optimization of specific parameters may be required for different strains and fermentation conditions.
-
Inoculum Preparation:
-
Prepare a seed culture of a high-yielding P. chrysogenum strain in a suitable liquid medium.
-
Incubate at 25-28°C with agitation for 48-72 hours.
-
-
Fermentation:
-
Prepare a defined fermentation medium containing all necessary nutrients except for the primary carbon source. Sterilize the medium.
-
Aseptically add a sterile solution of uniformly ¹³C-labeled glucose to the desired final concentration (e.g., 20-40 g/L).[8]
-
Inoculate the fermentation medium with the seed culture.
-
Incubate the culture at 25-28°C with controlled aeration and agitation for 5-7 days.
-
-
Extraction and Purification:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Acidify the broth to pH 2-3 with a suitable acid (e.g., sulfuric acid).
-
Extract the penicillin G into an organic solvent such as butyl acetate.
-
Back-extract the penicillin G into a buffered aqueous solution at a neutral pH.
-
Further purification can be achieved through crystallization or chromatographic techniques.
-
-
Analysis:
-
Confirm the identity and purity of the ¹³C-labeled penicillin G using HPLC.
-
Determine the extent and position of ¹³C incorporation using NMR spectroscopy and mass spectrometry.
-
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers precise control over the placement of isotopic labels within the penicillin molecule. This approach is particularly valuable for introducing labels at positions that are not readily accessible through biosynthesis and for creating labeled derivatives that are not naturally produced.
Core Principles: The total synthesis of penicillin is a complex undertaking due to the strained β-lactam ring.[9] More commonly, semi-synthetic approaches are employed, starting from the 6-aminopenicillanic acid (6-APA) nucleus, which can be obtained by enzymatic cleavage of naturally produced penicillin G or V. Isotopes can be introduced into the acyl side chain, which is then coupled to the 6-APA core.
Workflow for Chemical Synthesis:
Caption: Workflow for the chemical synthesis of isotopically labeled penicillin.
Experimental Protocol: Synthesis of [¹⁴C]-Benzylpenicillin
This protocol outlines the synthesis of benzylpenicillin with a ¹⁴C label in the phenylacetic acid side chain, starting from commercially available [¹⁴C]-phenylacetic acid.
-
Activation of [¹⁴C]-Phenylacetic Acid:
-
Dissolve [¹⁴C]-phenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a pre-formed active ester to activate the carboxylic acid.
-
-
Coupling with 6-APA:
-
In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) in an appropriate solvent system, often a mixture of an organic solvent and water with a base to solubilize the 6-APA.
-
Slowly add the activated [¹⁴C]-phenylacetyl derivative to the 6-APA solution under controlled temperature conditions (typically cool to room temperature).
-
Allow the reaction to proceed for several hours until completion, monitoring by TLC or HPLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Perform an aqueous work-up to remove water-soluble impurities.
-
Purify the crude [¹⁴C]-benzylpenicillin by crystallization or chromatography.
-
-
Characterization and Quantification:
-
Confirm the chemical identity and purity of the product by NMR, IR, and mass spectrometry.
-
Determine the specific activity of the [¹⁴C]-benzylpenicillin using liquid scintillation counting.
-
Analytical Techniques: Visualizing the Labeled Molecule
The power of isotopic labeling is fully realized through the use of sensitive analytical techniques that can detect and quantify the incorporated isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two pillars of analysis in this field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. For isotopically labeled penicillins, NMR is invaluable for confirming the position and extent of labeling.
Key Principles: ¹³C and ¹⁵N are NMR-active nuclei. By acquiring ¹³C or ¹⁵N NMR spectra of labeled penicillins, the signals from the enriched positions will be significantly enhanced, allowing for their unambiguous assignment.[10][11] Furthermore, heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used to map the connectivity between different atoms in the molecule, providing a complete picture of the labeling pattern.
Sample Preparation for NMR Analysis:
-
Sample Quantity: For ¹H NMR, 1-10 mg of sample is typically sufficient. For ¹³C NMR, due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a higher concentration is required, typically 10-50 mg.[5][10][12][13][14][15]
-
Solvent: The sample must be dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to avoid overwhelming the spectrum with solvent signals.[12]
-
Purity: The sample should be free of paramagnetic impurities and solid particles, which can broaden the NMR signals. Filtration of the sample into the NMR tube is recommended.[5]
Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be acquired to fully characterize the labeled penicillin. For ¹³C-labeled samples, a 1D ¹³C spectrum will clearly show the enriched positions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to confirm the incorporation of isotopes and to quantify the labeled compound, often in complex biological matrices.
Key Principles: The incorporation of a heavier isotope increases the mass of the molecule. This mass shift is readily detected by MS. High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition of the labeled molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and pinpoint the location of the label.[16]
LC-MS/MS Protocol for Quantification of Deuterated Penicillin in Plasma:
This protocol provides a general workflow for the quantification of a deuterated penicillin analog in a plasma sample using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., a different isotopologue of the analyte).
-
Perform a protein precipitation step by adding a solvent such as acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant may be further purified by solid-phase extraction (SPE).[17][18]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the analyte and internal standard from other matrix components using a suitable LC gradient.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound.[5][11][18][19]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and internal standard.
-
Applications in Drug Development and Research
The application of isotopically labeled penicillins spans a wide range of research and development activities, from fundamental biosynthetic studies to clinical trials.
Elucidating Biosynthetic Pathways and Metabolic Flux
By feeding microorganisms with ¹³C-labeled substrates and analyzing the labeling patterns of intracellular metabolites and the final penicillin product, researchers can map the flow of carbon through the metabolic network.[3][4][7] This information is crucial for metabolic engineering efforts aimed at improving penicillin yields.
Pharmacokinetic Studies and the Deuterium Effect
Deuterium-labeled drugs have gained significant attention in recent years due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, enzymes that catalyze the cleavage of a C-H bond in a rate-determining step of drug metabolism will do so more slowly for a C-D bond.[1][2][3][4] This can lead to:
-
Reduced metabolism: A lower rate of metabolic clearance.
-
Increased half-life: The drug remains in the body for a longer period.
-
Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Altered metabolite profile: A reduction in the formation of potentially toxic or inactive metabolites.[1][2][3][4]
| Property | Non-Deuterated Penicillin | Deuterated Penicillin | Rationale |
| Metabolic Clearance | Higher | Lower | Slower enzymatic cleavage of C-D bonds (KIE) |
| Plasma Half-life | Shorter | Longer | Reduced rate of elimination |
| Bioavailability | Variable | Potentially Higher | Reduced first-pass metabolism |
| Metabolite Formation | Standard Profile | Potentially Altered | Shifting of metabolic pathways |
In-Cell NMR and Target Engagement
In-cell NMR is an emerging technique that allows for the study of molecules in their native cellular environment. By introducing isotopically labeled penicillin into bacterial cells, it is possible to monitor its interaction with its target enzymes, the penicillin-binding proteins (PBPs), in real-time.[15][20] This can provide valuable insights into the mechanism of action and resistance.
Workflow for In-Cell NMR:
Caption: Workflow for in-cell NMR studies of penicillin-protein interactions.
MALDI-TOF Imaging of Tissue Distribution
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry imaging allows for the visualization of the spatial distribution of molecules directly in tissue sections.[2][12][21][22][23][24][25][26] By administering a labeled penicillin to an animal model, MALDI-TOF imaging can be used to map its distribution in different organs and tissues, providing a visual representation of its pharmacokinetic profile at a microscopic level.[2]
Conclusion and Future Perspectives
Isotopic labeling is an indispensable tool in the study of penicillin antibiotics. From unraveling the intricate details of their biosynthesis to optimizing their therapeutic properties and visualizing their journey through a living organism, the applications of this technique are vast and continue to expand. As analytical technologies become more sensitive and labeling strategies more sophisticated, we can expect that isotopic labeling will continue to play a pivotal role in the ongoing battle against bacterial infections and the development of new and improved penicillin-based therapies. The integration of advanced techniques such as in-cell NMR and mass spectrometry imaging promises to provide an even more detailed and dynamic picture of the life of a penicillin molecule, from its creation to its ultimate therapeutic effect.
References
- Russak, E. M., & Meibohm, B. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 806-814.
- Sharma, R. K., Strelevitz, T. J., Gao, H., Lalgondar, M., Kalgutkar, A. S., & Vaz, A. D. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297.
- Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 539-556.
-
University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]
- Raffa, R. B., Pergolizzi, J. V., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9(10), 440-446.
- Champney, W. S. (1989). Reductive methods for isotopic labeling of antibiotics. Analytical Biochemistry, 181(1), 90-95.
-
University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
- Christensen, B., & Nielsen, J. (2000). Metabolic network analysis of Penicillium chrysogenum using 13C-labeled glucose. Biotechnology and Bioengineering, 68(6), 652-659.
-
Hompe, D. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]
-
Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- van Gulik, W. M., de Laat, W. T. A. M., Vinke, J. L., & Heijnen, J. J. (2001). Energetics of growth and penicillin production in a high-producing strain of Penicillium chrysogenum. Biotechnology and Bioengineering, 72(2), 185-193.
- Li, H., & Qin, H. (2019). Applications of In-Cell NMR in Structural Biology and Drug Discovery. Molecules, 24(1), 133.
- Canzani, D., Cirlini, M., & Dall'Asta, C. (2017). UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.
- Chu, R. K., & Moore, D. J. (2023). LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Modification.
- Masson, J. M., & Labia, R. (1983). Synthesis of a 125I-radiolabeled penicillin for penicillin-binding proteins studies. Analytical Biochemistry, 128(1), 164-168.
- Christensen, B., & Nielsen, J. (2000). Metabolic network analysis of Penicillium chrysogenum using (13)C-labeled glucose. Biotechnology and Bioengineering, 68(6), 652-9.
- Giske, C. G. (2020). Detection of Antibiotic-Resistance by MALDI-TOF Mass Spectrometry: An Expanding Area. Frontiers in Microbiology, 11, 588035.
- Debois, D., Bertrand, V., & De Pauw, E. (2022). MALDI Mass Spectrometry Imaging: A Potential Game-Changer in a Modern Microbiology. Microorganisms, 10(12), 2419.
-
Silantes. (2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved from [Link]
- Khuroo, A. A., Singh, S., & Monif, T. (2012). Simple, Economical, and Reproducible LC--MS Method for the Determination of Amoxicillin in Human Plasma and its Application to a Pharmacokinetic Study. WSEAS Transactions on Biology and Biomedicine, 9(1), 1-8.
- Antoniewicz, M. R. (n.d.). Publications. Antoniewicz Laboratory.
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Elsner, M. (n.d.). Environmental Fate of Antibiotics. Technical University of Munich. Retrieved from [Link]
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Sandhu, M. S. (2023, October 12). how should I add labeled glucose to the media while maintaining sterility? ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Department of Chemistry. Retrieved from [Link]
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Time Magazine. (1957, March 18). Science: Penicillin Synthesis. Time. Retrieved from [Link]
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Navigating the Sourcing and Application of Nafcillin-d5 Sodium Salt: A Technical Guide for Researchers
For researchers and scientists engaged in drug development and pharmacokinetic studies, the procurement and proper utilization of isotopically labeled internal standards are critical for generating accurate and reproducible data. This in-depth guide provides a comprehensive overview of commercial suppliers for Nafcillin-d5 Sodium Salt, a key internal standard for the quantitative analysis of the antibiotic nafcillin. Beyond a simple supplier list, this document delves into the technical specifications, proper handling, and application of this compound, empowering researchers to make informed decisions and implement robust analytical methodologies.
Introduction to Nafcillin-d5 Sodium Salt
Nafcillin-d5 Sodium Salt (CAS No. 1356354-25-0) is a deuterated analog of Nafcillin Sodium, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[1] The incorporation of five deuterium atoms into the ethoxy group of the nafcillin molecule results in a stable, isotopically labeled compound with a higher molecular weight than the parent drug.[2][3] This key difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5] Its primary application lies in the precise quantification of nafcillin in biological matrices, a crucial aspect of pharmacokinetic and therapeutic drug monitoring studies.[6] The use of a stable isotope-labeled internal standard like Nafcillin-d5 is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte of interest, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
The strategic placement of deuterium atoms can also influence a drug's metabolic profile, a concept known as the "deuterium kinetic isotope effect." While the primary purpose of Nafcillin-d5 is as an internal standard, the broader field of medicinal chemistry is increasingly exploring the use of deuteration to enhance the pharmacokinetic properties of drugs.[7][8][9]
Commercial Suppliers and Product Specifications
A critical first step for any research endeavor is the reliable sourcing of high-quality reagents. Several reputable suppliers offer Nafcillin-d5 Sodium Salt, each with specific product grades and available documentation. The following table provides a comparative summary of key suppliers and their product specifications.
| Supplier | Product Code | Purity Specification | Available Documentation |
| Cayman Chemical | 33468 | ≥99% deuterated forms (d1-d5) | Technical Data Sheet, Certificate of Analysis (batch-specific) |
| LGC Standards | TRC-N211502 | >90% or >95% (HPLC) | Certificate of Analysis |
| Caltag Medsystems (distributor for TargetMol) | TAR-TMID-0269 | 98% | Datasheet, SDS |
| BOC Sciences | Not specified | ≥97% by HPLC; ≥99% atom D | Certificate of Analysis (on request) |
| Biomol.com (distributor for Cayman Chemical) | Cay33468-1 | >99% deuterated forms (d1-d5) | Datasheet, Manual, SDS |
| MedChemExpress | HY-B0555BS | 97.74% | Data Sheet, SDS, COA, HNMR, RP-HPLC, MS |
| Veeprho | Not specified | Not specified | ISO certificate (company level) |
Note: Purity specifications and available documentation may vary by batch and are subject to change. It is imperative to request a batch-specific Certificate of Analysis before purchase.
Handling, Storage, and Solution Preparation
The integrity of Nafcillin-d5 Sodium Salt and the accuracy of subsequent analyses are contingent upon proper handling and storage.
Storage: Most suppliers recommend storing Nafcillin-d5 Sodium Salt at -20°C under an inert atmosphere.[10][11] It is crucial to protect the compound from moisture.[5] For long-term storage, especially once in solution, -80°C is recommended.[5]
Solution Preparation: Nafcillin-d5 Sodium Salt is sparingly soluble in DMSO and methanol.[2][4] For the preparation of stock solutions, it is advisable to use a diluent appropriate for the intended analytical method. Water is a common diluent for preparing working solutions.[12][13]
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Equilibration: Allow the vial of Nafcillin-d5 Sodium Salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For exact weight packaging, refer to the supplier-provided certificate.[3]
-
Dissolution: Add the appropriate volume of solvent (e.g., high-purity water or a compatible organic solvent) to the weighed compound in a clean, dry volumetric flask.
-
Sonication: Sonicate the solution to ensure complete dissolution.[12][13]
-
Dilution: Dilute to the final volume with the chosen solvent.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for extended stability.
Application in Quantitative Analysis: A Workflow
The primary role of Nafcillin-d5 Sodium Salt is as an internal standard in quantitative bioanalytical assays. The following workflow outlines the key steps in a typical LC-MS/MS analysis of nafcillin in a biological matrix.
Caption: A typical workflow for the quantitative analysis of nafcillin using Nafcillin-d5 as an internal standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nafcillin Quantification
While a full LC-MS/MS protocol is highly specific to the instrumentation used, the following HPLC method for nafcillin can be adapted for use with a mass spectrometer detector. This method is based on published procedures for the analysis of nafcillin and its impurities.[12][13]
-
Mobile Phase A: 10 mM potassium dihydrogen orthophosphate in water, with the pH adjusted to 3.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.[12][13]
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[14]
-
Gradient Elution: A gradient program is typically employed to separate nafcillin from endogenous matrix components and potential degradation products.
-
Detection: For HPLC-UV, detection is typically performed at a wavelength around 225 nm. For LC-MS, the mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-product ion transitions for both nafcillin and Nafcillin-d5.
Ensuring Trustworthiness: Self-Validating Systems
To ensure the integrity of analytical results, it is essential to establish a self-validating system. This involves:
-
System Suitability Testing: Before running any samples, inject a standard solution containing both nafcillin and Nafcillin-d5 to ensure the chromatographic system is performing adequately (e.g., acceptable peak shape, resolution, and signal-to-noise ratio).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of nafcillin and a constant concentration of Nafcillin-d5. The response ratio (nafcillin peak area / Nafcillin-d5 peak area) should be linear over the expected concentration range of the samples.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor the accuracy and precision of the assay.
Conclusion
Nafcillin-d5 Sodium Salt is an indispensable tool for researchers requiring accurate quantification of nafcillin. By carefully selecting a reputable supplier, adhering to proper handling and storage protocols, and implementing a robust, self-validating analytical workflow, scientists can ensure the generation of high-quality, reliable data. This guide provides the foundational knowledge to confidently source and utilize this critical internal standard in drug development and related research fields.
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BOC Sciences. Nafcillin-[d5] sodium salt CAS NO.1356354-25-0. [Link]
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Semantic Scholar. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. [Link]
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BioCrick. Nafcillin Sodium | CAS:7177-50-6 | High Purity | Manufacturer. [Link]
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Introduction: Unraveling the Therapeutic Potential of Taselisib (GDC-0032) in Oncology Research
An In-Depth Technical Guide to the Research Applications of Taselisib (GDC-0032), a Potent and Selective PI3K Inhibitor
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequently observed oncogenic events across a spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[2] Taselisib, also known as GDC-0032, emerged from extensive drug discovery efforts as a next-generation, orally bioavailable, and highly potent inhibitor of Class I PI3K enzymes.[3][4] Developed by Genentech, Taselisib was designed to exhibit profound selectivity, particularly for the p110α isoform, and to spare the β isoform, a characteristic aimed at mitigating certain toxicities associated with pan-PI3K inhibition.[2][5] This guide provides an in-depth technical overview of the research applications of Taselisib, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool compound in their preclinical and translational studies. While the provided CAS number 1356354-25-0 corresponds to Nafcillin-d5 sodium salt, the context of the query strongly indicates an interest in the well-documented PI3K inhibitor, Taselisib (GDC-0032).[6][7][8][9]
Mechanism of Action: A Deep Dive into the Molecular Targeting of Taselisib
Taselisib exerts its anti-neoplastic effects by acting as an ATP-competitive inhibitor of the catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[10] This inhibition of PIP3 production prevents the downstream activation of the serine/threonine kinase AKT and its subsequent effectors in the PI3K/AKT/mTOR signaling cascade.[10][11]
A key feature of Taselisib is its isoform selectivity. It potently inhibits the p110α, p110δ, and p110γ isoforms with Ki values of 0.29 nM, 0.12 nM, and 0.97 nM, respectively.[5][12] Notably, it demonstrates significantly less activity against the p110β isoform, with a Ki of 9.1 nM, making it a "β-sparing" inhibitor.[5][12] This profile is of particular interest because while p110α is frequently mutated in cancer, the inhibition of p110β has been linked to certain on-target toxicities.
Furthermore, preclinical studies have consistently shown that Taselisib exhibits enhanced potency in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2][13] This increased sensitivity in PIK3CA-mutant models suggests a unique mechanism of action where the inhibitor may have a higher affinity for the mutant oncoprotein, leading to more sustained pathway suppression.[2][14]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.
Core Research Applications and Experimental Methodologies
In Vitro Characterization of PI3K Inhibition
1. In Vitro Kinase Assay for IC50 Determination
The initial characterization of a kinase inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the target enzyme. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the PI3K enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., PIP2), and ATP at a concentration near the Km for the enzyme.
-
Compound Dilution: Prepare a serial dilution of Taselisib in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine the PI3K enzyme, substrate, and Taselisib at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Taselisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Proliferation and Viability Assays
To assess the functional consequences of PI3K inhibition in a cellular context, proliferation and viability assays are essential. These assays are crucial for understanding the differential sensitivity of cancer cell lines based on their genetic background, particularly the status of PIK3CA and PTEN.[13]
-
Principle: Assays like the Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay are used to measure the number of viable cells after treatment with the inhibitor. The SRB assay relies on the staining of total cellular protein, while the CellTiter-Glo® assay measures the amount of ATP, an indicator of metabolically active cells.
-
Step-by-Step Protocol (SRB Assay):
-
Cell Seeding: Seed cancer cell lines (e.g., MCF7 [PIK3CA mutant], T47D [PIK3CA mutant], and MDA-MB-468 [PTEN null]) in 96-well plates and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of Taselisib for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell growth inhibition against the Taselisib concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Efficacy Evaluation in Preclinical Models
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[16][17][18] They largely retain the histological and genetic characteristics of the original tumor.[17]
-
Principle: PDX models allow for the in vivo evaluation of an anti-cancer agent's efficacy in a system that better recapitulates the heterogeneity and microenvironment of human tumors.[16][19]
-
General Workflow:
-
Model Establishment: Surgically implant fresh tumor tissue from a patient with a known PIK3CA mutation status subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).[20]
-
Tumor Propagation: Once the tumors reach a certain size (e.g., 1000-1500 mm³), passage them into new cohorts of mice for expansion.
-
Efficacy Study: When tumors in the study cohort reach a palpable size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.
-
Dosing and Monitoring: Administer Taselisib orally at a predetermined dose and schedule (e.g., 5 mg/kg, daily).[12] Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic and biomarker analysis (e.g., Western blotting for p-AKT).
-
Caption: A generalized workflow for in vivo efficacy studies using Patient-Derived Xenograft (PDX) models.
Quantitative Data Summary
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| Ki (nM) | 0.29 | 9.1 | 0.12 | 0.97 | [12] |
| IC50 (nM) | 0.29 | 0.91 | N/A | 0.97 | [21] |
Table 1: In Vitro Inhibitory Activity of Taselisib Against Class I PI3K Isoforms.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Taselisib IC50 (nM) | Reference |
| MCF7-neo/HER2 | Breast | Mutant | Wild-Type | 2.5 | [5] |
| Cal-33 | Head and Neck | H1047R Mutant | Wild-Type | ~100 | [22] |
| HSC-2 | Head and Neck | H1047R Mutant | Wild-Type | ~100 | [22] |
| UD-SCC-2 | Head and Neck | Wild-Type | Homozygous Deletion | >1000 | [22] |
| UPCI-SCC-90 | Head and Neck | Wild-Type | Mutant | >1000 | [22] |
Table 2: Anti-proliferative Activity of Taselisib in Various Cancer Cell Lines.
Clinical Context and Future Perspectives
Taselisib has undergone extensive clinical evaluation. Phase I studies established its safety profile and recommended phase II dose.[10] Subsequent trials, such as the Phase III SANDPIPER study, investigated Taselisib in combination with fulvestrant for PIK3CA-mutant, ER-positive, HER2-negative advanced breast cancer.[23] While the trial met its primary endpoint of improving progression-free survival, the benefit was modest and accompanied by significant toxicities, including diarrhea and hyperglycemia.[3] These findings led to the discontinuation of its broader clinical development for breast cancer.[3]
Despite this setback, Taselisib remains an invaluable tool for cancer research. Its well-characterized mechanism of action and selectivity profile make it an ideal probe for dissecting the intricacies of the PI3K pathway. Furthermore, its potent activity in PIK3CA-mutant contexts continues to inform the development of next-generation PI3K inhibitors with improved therapeutic windows. Ongoing research is also exploring the potential of Taselisib in other indications, such as rare overgrowth syndromes driven by PIK3CA mutations, highlighting its enduring relevance in precision medicine.[3]
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Baselga, J., et al. (2015). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 33(15_suppl), TPS629-TPS629. [Link]
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Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][5][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597-4610. [Link]
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Methodological & Application
Application Note & Protocol: The Use of Nafcillin-d5 Sodium Salt as an Internal Standard for Accurate Bioanalysis
Abstract
The quantitative analysis of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The accuracy and reliability of such analyses are paramount, and the use of an appropriate internal standard (IS) is arguably the most critical factor in achieving robust results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides a detailed guide on the application of Nafcillin-d5 Sodium Salt, a stable isotope-labeled (SIL) compound, as the gold-standard internal standard for the quantification of the antibiotic nafcillin. We will explore the scientific rationale, provide detailed protocols for its use in a typical bioanalytical workflow, and discuss the validation framework that ensures data integrity.
The Foundational Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry has become the definitive tool for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to several sources of variation.[1][2] These include inconsistencies in sample preparation, fluctuations in instrument performance, and, most notably, the "matrix effect".[3][4][5]
The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting, undetected components from the biological sample (e.g., salts, lipids, proteins).[5] This can lead to ion suppression or enhancement, causing significant and unpredictable errors in quantification.[3][4] An internal standard is a compound added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[6] Its purpose is to normalize the analytical response of the analyte, thereby correcting for the aforementioned sources of variability.
While structurally similar analogs can be used, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][7][8] SIL internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[7][9] This ensures they co-elute chromatographically and experience the same degree of matrix effects and extraction inconsistencies.[9] Because the SIL IS is differentiated from the analyte by its mass-to-charge ratio (m/z), the ratio of their respective signals provides a highly accurate and precise measurement.[6]
The Scientific Rationale: Why Nafcillin-d5 Sodium Salt is the Optimal IS for Nafcillin
Nafcillin-d5 Sodium Salt is the deuterium-labeled analog of Nafcillin Sodium.[10] Its use as an internal standard is predicated on several key principles that ensure the trustworthiness and validity of the analytical method.
-
Physicochemical Equivalence: With five deuterium atoms replacing hydrogen atoms, the molecular weight is increased, but the structural integrity, polarity, and ionization potential remain virtually identical to nafcillin. This ensures that Nafcillin-d5 behaves identically during sample extraction, chromatographic separation, and ionization in the MS source.[9]
-
Correction for Matrix Effects: As Nafcillin-d5 co-elutes with nafcillin, any ion suppression or enhancement caused by matrix components will affect both molecules to the same degree. By calculating the peak area ratio of the analyte to the internal standard, this effect is effectively nullified, leading to a corrected and accurate result.[7]
-
Compensation for Procedural Variability: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. This normalization corrects for recovery inconsistencies between samples.[6] Similarly, minor variations in injection volume or fluctuations in mass spectrometer sensitivity over an analytical run are compensated for by the ratiometric measurement.[6]
-
Stable and Non-Exchangeable Labeling: The deuterium labels on Nafcillin-d5 are placed on stable, non-exchangeable positions of the molecule. This is critical to prevent the loss or exchange of deuterium with protons from the solvent or matrix, which would compromise its utility as a reliable standard.[9]
Caption: Correction of matrix effects using a stable isotope-labeled internal standard.
Application Protocol: Quantification of Nafcillin in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the quantitative analysis of nafcillin in human plasma using Nafcillin-d5 as the internal standard. The methodology is based on protein precipitation, a common and effective technique for sample cleanup in antibiotic analysis.[11][12]
Materials and Reagents
-
Analytes: Nafcillin Sodium (Reference Standard), Nafcillin-d5 Sodium Salt
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank Human Plasma (K2-EDTA)
-
Consumables: 1.5 mL microcentrifuge tubes, autosampler vials, pipette tips
Instrumentation
-
LC System: UPLC/UHPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Nafcillin Sodium and Nafcillin-d5 Sodium Salt into separate volumetric flasks.
-
Dissolve in a 50:50 methanol/water solution to create 1 mg/mL stock solutions. Store at -20°C or colder.
-
-
Working Solutions:
-
Nafcillin Calibration Standards & QCs: Perform serial dilutions of the Nafcillin stock solution using 50:50 methanol/water to create intermediate working solutions. These are then spiked into blank human plasma (e.g., at a 1:20 ratio) to prepare calibration standards (e.g., 10-10,000 ng/mL) and quality control samples (Low, Mid, High).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Nafcillin-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
-
Sample Preparation Protocol
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min. |
| Total Run Time | ~5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nafcillin) | Q1: 415.1 -> Q3: 199.1 (Example transition, must be optimized) |
| MRM Transition (Nafcillin-d5) | Q1: 420.1 -> Q3: 199.1 (Example transition, must be optimized) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Data Analysis and Method Validation
Data Processing
A calibration curve is generated by plotting the peak area ratio (Nafcillin Area / Nafcillin-d5 Area) versus the nominal concentration of the nafcillin calibration standards. A linear regression with a 1/x² weighting is typically applied. The concentration of nafcillin in QC and unknown samples is then calculated from this regression equation.
Bioanalytical Method Validation
The entire method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13][14][15] Validation ensures the method is reliable for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria (FDA Guidance) [13] |
| Calibration Curve (Linearity) | Correlation coefficient (r²) ≥ 0.99. Each back-calculated calibrator should be within ±15% of its nominal value (±20% at the Lower Limit of Quantitation, LLOQ). |
| Accuracy & Precision | For QC samples at a minimum of three concentration levels, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible, though it does not need to be 100% due to correction by the IS. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[16] |
| Internal Standard Response | The IS response should be consistent across the analytical run. The IS response in the blank should not exceed 5% of the average IS response in calibrators and QCs.[13] |
Conclusion
The use of Nafcillin-d5 Sodium Salt as an internal standard is indispensable for the development of robust, reliable, and accurate LC-MS/MS methods for the quantification of nafcillin in biological matrices. Its properties as a stable isotope-labeled analog allow it to effectively compensate for variations in sample preparation and instrumental analysis, particularly the unpredictable nature of matrix effects. By following a well-structured protocol and performing a thorough validation according to regulatory standards, researchers and drug development professionals can generate high-quality data suitable for critical pharmacokinetic assessments and clinical decision-making.
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
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Reddy G, Kumar P. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available from: [Link]
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Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Commun Mass Spectrom. 2005;19(3):401-7. Available from: [Link]
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De Nicolò A, Cantù M, D'Avolio A. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis. 2017 Jul;9(14):1093-1105. Available from: [Link]
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De Nicolò A, Cantù M, D'Avolio A. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. 2017. Available from: [Link]
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Hewavitharana AK. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 2010. Available from: [Link]
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National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available from: [Link]
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Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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Xu RN, Fan L, Rieser MJ, El-Shourbagy TA. Assessment of matrix effect in quantitative LC-MS bioanalysis. AAPS J. 2007;9(2):E143. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
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ECA Academy. FDA Guidance on analytical procedures and methods validation published. 2015. Available from: [Link]
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Labstat. Analytical Method Development and Validation for Compliant Testing Webinar. YouTube. 2023. Available from: [Link]
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BioOrganics. Nafcillin-d5 Sodium Salt. Available from: [Link]
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Sandle T. FDA issues revised guidance for analytical method validation. ResearchGate. 2015. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23667630, Nafcillin Sodium. Available from: [Link]
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Li Y, et al. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Front Pharmacol. 2022;13:989533. Available from: [Link]
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Kumar P, et al. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. J Anal Methods Chem. 2017;2017:8404281. Available from: [Link]
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Colin P, et al. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. J Pharm Biomed Anal. 2017;145:321-329. Available from: [Link]
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Lee S, et al. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals (Basel). 2021;14(10):1037. Available from: [Link]
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Application Note & Protocol: Quantitative Analysis of Nafcillin in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Introduction: The Imperative for Precise Nafcillin Quantification
Nafcillin, a narrow-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its therapeutic efficacy is intrinsically linked to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the infecting pathogen. Consequently, accurate and reliable quantification of nafcillin in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and in the broader landscape of drug development.
Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high chromatographic resolution and specificity. However, the inherent polarity and low volatility of nafcillin preclude its direct analysis by GC-MS. This application note details a robust protocol for the quantitative analysis of nafcillin in plasma, employing a deuterated internal standard and a validated derivatization strategy to ensure analytical precision and accuracy.
The causality behind our experimental choices is rooted in established principles of bioanalytical chemistry. The use of a stable isotope-labeled internal standard, Nafcillin-d5, is central to this methodology. This internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis, thereby compensating for variations in extraction efficiency, derivatization yield, and instrument response. This stable isotope dilution technique is the gold standard for quantitative mass spectrometry.[1]
Methodology Overview: A Self-Validating System
The analytical workflow is designed as a self-validating system, incorporating critical steps to ensure the integrity of the results. The protocol encompasses:
-
Sample Preparation: An efficient protein precipitation followed by liquid-liquid extraction to isolate nafcillin and the internal standard from the plasma matrix.
-
Derivatization: A silylation reaction to convert the non-volatile nafcillin and its deuterated analogue into thermally stable and volatile trimethylsilyl (TMS) derivatives suitable for GC-MS analysis.[2][3]
-
GC-MS Analysis: Optimized chromatographic separation and mass spectrometric detection using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Method Validation: A framework for validation based on the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) to ensure the method is fit for its intended purpose.[4][5][6][7]
Detailed Experimental Protocol
PART 1: Materials and Reagents
-
Analytes: Nafcillin sodium salt (analytical standard grade), Nafcillin-d5 sodium salt (internal standard)[4]
-
Solvents: Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade), Pyridine (silylation grade), Hexane (HPLC grade)
-
Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[8][9], Formic acid (reagent grade), Deionized water (18.2 MΩ·cm)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 2 mL glass GC vials with PTFE-lined caps, Syringe filters (0.22 µm PTFE)
PART 2: Sample Preparation and Extraction
This protocol is optimized for a 100 µL plasma sample.
-
Aliquoting and Spiking:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the Nafcillin-d5 internal standard working solution (e.g., 10 µg/mL in methanol) to achieve a final concentration of 1 µg/mL.
-
For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of nafcillin working solutions.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The acidic condition helps in protein precipitation and stabilizes the penicillin structure.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for thorough mixing and extraction of nafcillin and the internal standard into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. It is crucial to ensure complete dryness as residual moisture can interfere with the subsequent derivatization step.[10]
-
PART 3: Derivatization - Silylation
The dried extract is derivatized to increase volatility for GC-MS analysis.
-
Reagent Addition:
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.
-
Cap the tube tightly.
-
-
Reaction:
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block at 70°C for 45 minutes. This temperature and time are optimized for the complete silylation of the carboxylic acid and amide moieties of the penicillin molecule.[11]
-
-
Final Preparation:
-
After cooling to room temperature, transfer the derivatized sample to a 2 mL GC vial with a micro-insert for analysis.
-
Visualizing the Workflow
Caption: Workflow for the GC-MS analysis of nafcillin.
PART 4: GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of derivatized compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Temperature Program | ||
| Initial Temperature | 150°C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 20°C/min to 250°C | A moderate ramp rate to separate early eluting compounds. |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min | A slower ramp to ensure separation of the target analytes from matrix components, followed by a hold to elute any remaining compounds. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | |
| Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only the characteristic ions of the analytes. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for SIM is critical for the specificity of the assay. Based on the structure of nafcillin and the known fragmentation patterns of TMS derivatives, the following ions are proposed for monitoring. These should be confirmed during method development by analyzing the full-scan mass spectra of the derivatized standards.
| Analyte | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) | Rationale for Ion Selection |
| Nafcillin-TMS | To be determined empirically (likely a high m/z fragment) | To be determined empirically | The molecular ion of TMS-derivatized nafcillin is expected at m/z 486. The fragmentation will likely involve cleavage of the β-lactam ring and loss of TMS groups. Characteristic fragments of the ethoxynaphthoyl moiety are also expected. |
| Nafcillin-d5-TMS | To be determined empirically (Quantifier ion of Nafcillin-TMS + 5) | To be determined empirically | The deuterated internal standard will exhibit a mass shift of +5 amu for the corresponding fragments containing the deuterium labels. |
PART 5: Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the nafcillin quantifier ion to the nafcillin-d5 quantifier ion against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: The concentration of nafcillin in unknown samples is determined from the calibration curve using the measured peak area ratio.
PART 6: Method Validation Framework
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines to ensure its reliability for its intended application.[4][5][6][7] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | At least 6 non-zero calibrators, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with precision and accuracy within the specified limits. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the response of post-extraction spiked samples from different sources should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should not deviate by more than ±15% from the initial concentration. |
Conclusion: A Robust and Defensible Method
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of nafcillin in biological matrices using GC-MS with a deuterated internal standard. By explaining the causality behind the experimental choices and grounding the validation framework in authoritative regulatory guidelines, this method is designed to be both robust and defensible. The detailed step-by-step procedures, instrument parameters, and data analysis guidelines offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Successful validation of this method will ensure the generation of high-quality, reliable data for critical decision-making in clinical and research settings.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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MDPI. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
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ARUP Laboratories. Antibiotic Level, Nafcillin. [Link]
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-
ResearchGate. (2025). (PDF) Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients. [Link]
-
PubMed. (1989). A rapid analysis of nafcillin using high-performance liquid chromatography. [Link]
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MDPI. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?[Link]
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LCGC International. (2019). Automating Analysis of Antibiotics in Blood. [Link]
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- 11. Structure of muramic acid TMS derivative mass spectrum's base ion (m/z=185) used for quantification of bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nafcillin in Human Plasma using Nafcillin-d5 Sodium Salt as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of nafcillin in human plasma. To ensure the highest level of accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled (SIL) internal standard, Nafcillin-d5 Sodium Salt, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications requiring reliable measurement of nafcillin concentrations.
Principle of the Method: Stable Isotope Dilution LC-MS/MS
The quantification of nafcillin is based on the stable isotope dilution technique coupled with LC-MS/MS. Nafcillin-d5, a deuterated form of nafcillin, serves as the ideal internal standard (IS) because it shares nearly identical physicochemical properties with the analyte (nafcillin).[1][2] It co-elutes chromatographically with nafcillin and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to its five deuterium atoms, it has a distinct mass-to-charge ratio (m/z).[3][4]
By adding a known concentration of Nafcillin-d5 to all samples, standards, and quality controls at the beginning of the sample preparation process, any variability in sample handling, extraction recovery, or matrix-induced ionization suppression/enhancement is effectively normalized.[2] The concentration of nafcillin is determined by calculating the peak area ratio of the analyte to the internal standard. This approach is the gold standard in quantitative bioanalysis, providing superior precision and accuracy.[5]
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
-
Major Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Waters ACQUITY UPLC with Xevo TQD or equivalent)[7]
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
96-well collection plates or microcentrifuge tubes
-
Standard and Sample Preparation
Preparation of Stock and Working Solutions
-
Nafcillin Stock Solution (1 mg/mL): Accurately weigh and dissolve Nafcillin Sodium in 50:50 (v/v) Methanol:Water to achieve a final concentration of 1 mg/mL.
-
Nafcillin-d5 (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the nafcillin stock solution.[3]
-
Nafcillin Working Solutions: Serially dilute the Nafcillin Stock Solution with 50:50 (v/v) Methanol:Water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS Stock Solution with acetonitrile to the final working concentration.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking appropriate amounts of the Nafcillin Working Solutions into drug-free human plasma to achieve a concentration range relevant to clinical applications (e.g., 0.1 to 100 µg/mL).
-
Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.[8][9] Acetonitrile is a highly efficient precipitating agent.[10][11]
-
Aliquot 50 µL of plasma (from unknown samples, calibration standards, or QCs) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 150 µL of the IS Working Solution (in acetonitrile) to each sample. This achieves a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[8][10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean collection plate or vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][12] |
| Flow Rate | 0.4 mL/min[7][14] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions, and re-equilibrate. (Total run time ~5 min) |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas | Nitrogen, 1000 L/hr[15] |
| Cone Gas Flow | 50 L/hr[7] |
MRM Transitions
MRM transitions are selected by monitoring the fragmentation of the precursor ion (the protonated molecule, [M+H]⁺) into a specific product ion upon collision-induced dissociation (CID). At least two transitions (a quantifier and a qualifier) are typically monitored for each compound to ensure specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Nafcillin (Quant) | 415.1 | 199.1 | 50 | 30 | 20 |
| Nafcillin (Qual) | 415.1 | 272.1 | 50 | 30 | 15 |
| Nafcillin-d5 (IS) | 420.1 | 204.1 | 50 | 30 | 20 |
Note: These values are illustrative and must be optimized empirically on the specific mass spectrometer being used.
Method Validation
To ensure the reliability and accuracy of the results for clinical or regulatory purposes, the bioanalytical method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[16][17][18]
Key validation parameters to be assessed include:[19]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of nafcillin and the IS in blank plasma from multiple sources.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Calibration Curve: Linearity, range, and weighting model of the calibration curve.
-
Accuracy and Precision: Intra- and inter-day precision (as %CV) and accuracy (as %Bias) of QC samples.
-
Recovery: Extraction efficiency of nafcillin from plasma.
-
Stability: Stability of nafcillin in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the quantifier MRM transitions of both nafcillin and Nafcillin-d5.
-
Calculate the Peak Area Ratio (PAR) for each sample:
-
PAR = (Peak Area of Nafcillin) / (Peak Area of Nafcillin-d5)
-
-
Construct a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line (y = mx + c).
-
Calculate the concentration of nafcillin in unknown samples by interpolating their PAR values into the regression equation.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
ACS Publications. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
PubChem. Nafcillin Sodium. [Link]
-
Frontiers in Pharmacology. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
-
LookChem. Nafcillin-[d5] sodium salt CAS NO.1356354-25-0. [Link]
-
PubMed Central. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. [Link]
-
National Institutes of Health. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. [Link]
-
PubMed. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. [Link]
-
ResearchGate. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. [Link]
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
University of Washington. Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies. [Link]
-
Shimadzu. Sensitive and Fast Measurement of Aminoglycoside Antibiotics in Milk, Meat or Eggs by HILIC-MS/MS. [Link]
-
ResearchGate. MRM parameters for the MS/MS detection. [Link]
-
PubMed Central. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. [Link]
-
National Institutes of Health. (2015). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. [Link]
-
Bioanalysis Zone. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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- 3. caymanchem.com [caymanchem.com]
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- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Nafcillin-d5 (sodium salt) | CAS 1356354-25-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
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- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: High-Throughput Quantification of Nafcillin in Human Urine using a Stable Isotope-Labeled Internal Standard and LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the antibiotic nafcillin in human urine. The protocol employs a simplified liquid-liquid extraction (LLE) for sample preparation, utilizing Nafcillin-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving nafcillin.
Introduction: The Rationale for Precise Nafcillin Monitoring
Nafcillin, a narrow-spectrum β-lactam antibiotic, is a critical therapeutic agent for treating infections caused by penicillinase-producing staphylococci. A significant portion of administered nafcillin is excreted unchanged in the urine, making it a key matrix for assessing drug disposition and patient adherence.[1][2] Accurate quantification of urinary nafcillin is therefore paramount in clinical pharmacology to understand its pharmacokinetic profile.
The inherent complexity of urine as a biological matrix presents significant analytical challenges, including the potential for ion suppression or enhancement in mass spectrometry-based assays.[3][4][5] To mitigate these matrix effects and to account for variability during sample preparation, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[6] Nafcillin-d5, a deuterated analog of nafcillin, co-elutes with the analyte and experiences identical ionization effects, thereby providing a highly reliable means of quantification.[7] This application note details a comprehensive protocol for nafcillin analysis in urine, from sample preparation to data acquisition, providing a self-validating system for trustworthy results.
Materials and Reagents
Chemicals and Standards
| Reagent | Grade | Supplier |
| Nafcillin Sodium | ≥98% purity | Sigma-Aldrich |
| Nafcillin-d5 Sodium | ≥98% purity, isotopic purity >99% | MedChemExpress |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® system |
| Human Urine (drug-free) | Pooled | BioIVT |
Consumables and Equipment
| Item | Specifications |
| Centrifuge Tubes | 15 mL, polypropylene |
| Pipettes and Tips | Calibrated, various volumes |
| Vortex Mixer | Standard laboratory model |
| Centrifuge | Capable of 4000 x g |
| Nitrogen Evaporator | N-EVAP or similar |
| LC-MS/MS System | Triple quadrupole mass spectrometer with ESI source |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: The preparation of accurate and precise standard solutions is fundamental to the entire quantitative method. Serial dilutions from a concentrated stock solution minimize weighing errors.
-
Nafcillin Stock Solution (1 mg/mL): Accurately weigh 10 mg of nafcillin sodium and dissolve in 10 mL of ultrapure water.
-
Nafcillin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nafcillin-d5 sodium and dissolve in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the nafcillin stock solution with ultrapure water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the Nafcillin-d5 stock solution with ultrapure water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE is a rapid and effective technique for extracting nafcillin from the aqueous urine matrix into an immiscible organic solvent.[8] Ethyl acetate is a suitable solvent for this purpose.[9] The addition of the internal standard at the beginning of the process corrects for any analyte loss during extraction and subsequent steps.
Caption: Liquid-Liquid Extraction Workflow for Nafcillin in Urine.
Step-by-Step Protocol:
-
Pipette 500 µL of urine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL Nafcillin-d5 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (Mobile Phase A).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Expertise & Experience: The selection of a C18 column provides robust reversed-phase separation for nafcillin. A gradient elution with acetonitrile and a formic acid-modified aqueous phase ensures good peak shape and ionization efficiency in positive electrospray ionization mode. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, which is crucial for bioanalytical assays.[10] The proposed MRM transitions are based on the known molecular weights and predictable fragmentation patterns of penicillins.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nafcillin | 415.1 | 199.1 (Quantifier) | 50 | 20 |
| 415.1 | 272.1 (Qualifier) | 50 | 15 | |
| Nafcillin-d5 | 420.1 | 204.1 (Quantifier) | 50 | 20 |
| 420.1 | 277.1 (Qualifier) | 50 | 15 |
Trustworthiness: The use of two MRM transitions for each analyte (a quantifier for measurement and a qualifier for identity confirmation) enhances the confidence in the results, ensuring the method's self-validating nature. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Data Analysis and Quantification
The concentration of nafcillin in the urine samples is determined by calculating the peak area ratio of the nafcillin quantifier MRM transition to the Nafcillin-d5 quantifier MRM transition. A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the prepared calibration standards. A linear regression with a 1/x weighting is typically used for the calibration model.
Conclusion
This application note provides a detailed and robust protocol for the quantification of nafcillin in human urine using Nafcillin-d5 as an internal standard. The method combines a straightforward liquid-liquid extraction with the sensitivity and selectivity of LC-MS/MS, making it suitable for high-throughput analysis in a variety of research and clinical settings. The incorporation of a stable isotope-labeled internal standard is a critical component that ensures the accuracy and reliability of the data by compensating for matrix effects and procedural variations.
References
-
Drugs.com. Nafcillin: Package Insert / Prescribing Information. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
U.S. Food and Drug Administration. Nafcillin Injection, USP. [Link]
- Marshall, L. D., & Marshall, B. E. (1979). Disposition of nafcillin in patients with cirrhosis and extrahepatic biliary obstruction. Clinical Pharmacology & Therapeutics, 25(1), 88-94.
-
Drugs.com. Nafcillin Monograph for Professionals. [Link]
- Fan-Havard, P., & Nahata, M. C. (1989). A rapid analysis of nafcillin using high-performance liquid chromatography. Therapeutic drug monitoring, 11(1), 105–108.
-
PubChem. Nafcillin. [Link]
- Siddiqui, W., Parveen, Z., & Khan, A. A. (2022). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Oriental Journal of Chemistry, 38(1), 113.
- Namera, A., Shiraishi, H., & Nagao, M. (2004). A simplified liquid-liquid extraction method for the determination of benzodiazepines in human urine and blood. Legal medicine, 6(4), 237-243.
- Mishra, V., Sharma, J., & Shukla, S. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. The Internet Journal of Forensic Science, 3(2).
-
National Center for Biotechnology Information. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
-
National Center for Biotechnology Information. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. [Link]
-
Forensic Technology Center of Excellence. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Zhengzhou Toper Industrial Equipment Co., Ltd. Extraction process of penicillin using ethyl acetate solvent extraction method. [Link]
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- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Quantification of Nafcillin in Tissue Homogenates Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust, sensitive, and high-throughput method for the quantification of nafcillin, a penicillinase-resistant beta-lactam antibiotic, in tissue homogenates. The method employs a simple protein precipitation (PPT) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, nafcillin-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1][2][3] This protocol is designed for researchers in pharmacology, drug metabolism, and infectious disease to accurately measure tissue-specific antibiotic distribution, a critical factor in understanding therapeutic efficacy and potential toxicity.[4][5]
Introduction
Nafcillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing Staphylococcus species. Assessing the concentration of nafcillin directly at the site of infection within tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing regimens, particularly in critically ill patients.[5] However, quantifying small molecules in complex biological matrices like tissue presents significant analytical challenges, including poor recovery, ion suppression or enhancement, and low throughput.[6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[7][8] The accuracy of LC-MS/MS quantification is profoundly enhanced by the use of a SIL internal standard.[2][3] A deuterated standard, such as nafcillin-d4, is the ideal internal standard as it co-elutes with the analyte and experiences identical ionization effects, thereby providing the most effective normalization for matrix-induced signal variability.[1][2] This note provides a complete, validated workflow from tissue homogenization to final data analysis.
Principle of the Method
The workflow begins with the mechanical homogenization of a weighed tissue sample in a buffered solution. An aliquot of the homogenate is then subjected to protein precipitation by the addition of cold acetonitrile containing the deuterated internal standard, nafcillin-d4. This step efficiently removes the majority of proteins, which can interfere with the analysis.[9] After centrifugation, the resulting supernatant is isolated, concentrated, and reconstituted in a mobile phase-compatible solution. The extract is then injected into an LC-MS/MS system.
Chromatographic separation is achieved on a reverse-phase C18 column. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] Specific precursor-to-product ion transitions are monitored for both nafcillin and nafcillin-d4 to ensure specificity and accurate quantification.[11] The ratio of the peak area of the analyte to that of the SIL internal standard is used to construct a calibration curve and determine the concentration of nafcillin in unknown samples.
Experimental
Materials and Reagents
-
Analytes: Nafcillin Sodium (Reference Standard), Nafcillin-d4 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
-
Tissue: Blank control tissue (e.g., liver, muscle, kidney) from an un-dosed source.
-
Reagents: Phosphate Buffered Saline (PBS), pH 7.4
-
Equipment:
-
Analytical Balance
-
Tissue Homogenizer (e.g., bead beater)
-
Centrifuge capable of >13,000 x g
-
Nitrogen Evaporator
-
Vortex Mixer
-
Calibrated Pipettes
-
96-well collection plates or autosampler vials
-
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of nafcillin and nafcillin-d4 in methanol.
-
Working Standard Solutions: Serially dilute the nafcillin stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the nafcillin-d4 stock solution in cold acetonitrile. This solution will also serve as the protein precipitation solvent.
Detailed Protocols
Tissue Sample Homogenization
-
Thaw frozen tissue samples on ice.
-
Accurately weigh approximately 100 mg of tissue.
-
Add the tissue to a 2 mL tube containing homogenization beads.
-
Add 400 µL of cold PBS (pH 7.4), creating a 1:4 tissue-to-buffer ratio.
-
Homogenize the tissue using a bead beater (e.g., two cycles of 60 seconds at 6.0 M/S).[12] Keep samples on ice between cycles.
-
The resulting suspension is the tissue homogenate.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold IS Spiking Solution (100 ng/mL nafcillin-d4 in acetonitrile). This is a 4:1 ratio of precipitation solvent to homogenate.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[13]
-
Incubate at -20°C for 20 minutes to enhance precipitation.[14]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer 150 µL of the supernatant to a clean tube or well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (Water + 0.1% Formic Acid).
-
Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial or 96-well plate for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for nafcillin quantification in tissue.
LC-MS/MS Method
The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
| MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | CE (eV) |
| Nafcillin | 415.1 | 199.1 | 25 | |
| Nafcillin (Qualifier) | 415.1 | 272.1 | 18 | |
| Nafcillin-d4 (IS) | 419.1 | 203.1 | 25 |
Note: Collision Energy (CE) and other MS parameters may require optimization for specific instrument models.[15]
Method Validation and Performance
This method should be validated according to regulatory guidelines, such as those from the FDA.[16][17][18] A "fit-for-purpose" validation is often adopted for tissue analysis. Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability.
Table 3: Representative Calibration Curve Performance
| Parameter | Result |
| Calibration Range | 5 – 5,000 ng/mL (in homogenate) |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 4: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | 6 | 4.8 | 96.0 | < 15 |
| LQC | 15 | 6 | 15.5 | 103.3 | < 10 |
| MQC | 500 | 6 | 492.1 | 98.4 | < 8 |
| HQC | 4000 | 6 | 4080.0 | 102.0 | < 8 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision, per FDA guidance.[17]
Discussion
The Critical Role of the Deuterated Internal Standard: The primary advantage of this method is the use of a stable isotope-labeled internal standard. Tissue homogenates are a notoriously complex matrix, prone to causing significant ion suppression in the ESI source. A SIL-IS co-elutes with the analyte and is affected by matrix effects in an identical manner, ensuring that the analyte/IS peak area ratio remains constant even if absolute signal intensity fluctuates.[2][3] This provides superior accuracy and precision compared to methods using structural analog internal standards, which may have different chromatographic retention and ionization efficiencies.[3]
Sample Preparation: Protein precipitation is a rapid and effective technique for sample cleanup in a high-throughput environment. While methods like solid-phase extraction (SPE) can provide cleaner extracts, PPT offers a good balance of speed, cost-effectiveness, and sufficient cleanup for sensitive LC-MS/MS analysis, especially when a SIL-IS is employed to mitigate remaining matrix effects.[19] The use of cold acetonitrile and an incubation step at -20°C helps to maximize the removal of proteins.
Challenges in Tissue Analysis: It is important to recognize that measuring total drug concentration in a tissue homogenate does not distinguish between drug in the interstitial fluid, intracellular space, or bound to cellular components.[20] Beta-lactam antibiotics like nafcillin primarily distribute into the extracellular space.[5] Therefore, results from tissue homogenates represent an average concentration across the entire tissue sample.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of nafcillin in tissue homogenates. The simple protein precipitation sample preparation is amenable to high-throughput analysis, and the incorporation of a deuterated internal standard ensures the highest level of data quality and accuracy. This protocol is well-suited for preclinical and clinical research aimed at understanding the tissue distribution of nafcillin to support effective antimicrobial therapy.
References
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Protein preparation for LC-MS/MS analysis . (2019). Protocols.io. [Link]
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Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings . (n.d.). ScienceDirect. [Link]
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Ryan, D. M., & Cars, O. (1983). A problem in the interpretation of beta-lactam antibiotic levels in tissues . Journal of Antimicrobial Chemotherapy, 12(3), 281-4. [Link]
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Guidance for Industry: Bioanalytical Method Validation . (2001). U.S. Food and Drug Administration. [Link]
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USFDA. Guidance for Industry: Bioanalytical Method Validation . (2018). ResearchGate. [Link]
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Divino, F., et al. (2022). Artificial Intelligence to Close the Gap between Pharmacokinetic/Pharmacodynamic Targets and Clinical Outcomes in Critically Ill Patients: A Narrative Review on Beta Lactams . MDPI. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . (2022). U.S. Food and Drug Administration. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]
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Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG . (n.d.). Allumiqs. [Link]
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Fagerquist, C. K., Lightfield, A. R., & Lehotay, S. J. (2005). Confirmatory and quantitative analysis of b-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry . Analytical Chemistry, 77(5), 1473-1482. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent Technologies. [Link]
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Varghese, J. M., et al. (2021). Update on Therapeutic Drug Monitoring of Beta-Lactam Antibiotics in Critically Ill Patients—A Narrative Review . PMC - PubMed Central. [Link]
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Fagerquist, C. K., Lightfield, A. R., & Lehotay, S. J. (2005). Confirmatory and quantitative analysis of β-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry . SciSpace. [Link]
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Rehm, S. (2020). Measurement of antibiotics using LC-MS/MS . edoc. [Link]
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Kumar, A., et al. (2021). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium . PMC - NIH. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . (n.d.). Shimadzu. [Link]
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Deuterated Standards for LC-MS Analysis . (n.d.). ResolveMass Laboratories Inc.. [Link]
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Multiple reaction monitoring (MRM) conditions for the analysis of antibiotics . (n.d.). ResearchGate. [Link]
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Núñez, M., et al. (2018). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction . PubMed Central. [Link]
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Al-Tannak, N. M., et al. (2016). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring . PubMed Central. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
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Sensitive and Fast Measurement of Aminoglycoside Antibiotics in Milk, Meat or Eggs by HILIC-MS/MS . (n.d.). Shimadzu. [Link]
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MRM parameters for the MS/MS detection . (n.d.). ResearchGate. [Link]
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Archer, E., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation . PMC - PubMed Central. [Link]
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Al-Tannak, N. M., & Al-Ghadeer, A. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients . SyncSci Publishing. [Link]
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Monitoring two transitions by LC–MS/MS may not be sufficient to positively identify benzoylecgonine in patient urine samples . (n.d.). ResearchGate. [Link]
-
LCMS-IT-TOF Analysis of Amoxicillin . (n.d.). Shimadzu. [Link]
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High-throughput screening assays involving Nafcillin-d5 Sodium Salt
An Application Guide to High-Throughput Screening Assays Involving Nafcillin-d5 Sodium Salt
Introduction: A New Paradigm in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates innovative approaches to discover novel antibacterial agents.[1] High-throughput screening (HTS) has become a cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[2][3] Nafcillin, a penicillinase-resistant β-lactam antibiotic, functions by inhibiting bacterial cell wall synthesis through covalent binding to Penicillin-Binding Proteins (PBPs).[4][5] This mechanism makes PBPs a prime target for the discovery of new antibiotics.
To enhance the precision and reliability of HTS assays, modern drug discovery increasingly relies on advanced analytical techniques. Stable Isotope-Labeled (SIL) compounds are indispensable tools in this context, particularly for quantitative mass spectrometry.[6][7] Nafcillin-d5 Sodium Salt, a deuterium-labeled analog of Nafcillin, serves as an ideal internal standard or tracer.[8][9] Its chemical behavior is nearly identical to unlabeled Nafcillin, but its increased mass allows it to be distinguished and quantified accurately by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This property is crucial for minimizing variability and matrix effects inherent in complex biological assays.[12]
This guide, intended for researchers in drug development, provides detailed protocols for two distinct HTS assays that leverage the unique properties of Nafcillin-d5 Sodium Salt: a competitive binding assay to identify novel PBP inhibitors and a quantitative enzymatic assay to screen for β-lactamase inhibitors.
Part 1: A High-Throughput Competitive Binding Assay for PBP Inhibitors using LC-MS/MS
Scientific Principle
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[13][14] The inhibition of these enzymes leads to cell lysis and bacterial death, making them validated targets for antibiotics like Nafcillin.[15]
This assay operates on the principle of competitive displacement. A library of test compounds is screened for its ability to prevent the binding of a known PBP ligand, in this case, Nafcillin. While fluorescent probes like BOCILLIN-FL are often used,[16] they can suffer from interference from fluorescent library compounds. We present a robust alternative that uses Nafcillin-d5 Sodium Salt as the tracer molecule. The assay measures the amount of unbound Nafcillin-d5 in solution after incubation with the PBP target and a test compound. A potent inhibitor will occupy the PBP active site, resulting in a higher concentration of unbound Nafcillin-d5. This unbound tracer is then accurately quantified using LC-MS/MS, providing a highly sensitive and direct measure of binding inhibition.
Experimental Workflow for PBP Inhibitor Screening
Caption: Workflow for the PBP competitive binding HTS assay.
Detailed Protocol: PBP Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
PBP Working Solution: Dilute purified PBP (e.g., S. aureus PBP2a) in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM).
-
Nafcillin-d5 Tracer Solution: Dilute Nafcillin-d5 Sodium Salt in Assay Buffer to a 2X final concentration (e.g., 100 nM for a final assay concentration of 50 nM).
-
Test Compounds: Prepare a 1 mM stock in 100% DMSO. Serially dilute to create a concentration range for dose-response curves.
-
Positive Control: Unlabeled Nafcillin Sodium Salt at 100 µM in DMSO.
-
Negative Control: 100% DMSO.
-
Quench Solution: Acetonitrile (ACN) with 0.1% formic acid.
-
-
Assay Plate Procedure (384-well format):
-
Dispense 250 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well polypropylene plate using an acoustic liquid handler.
-
Add 10 µL of the PBP Working Solution to all wells.
-
Mix by shaking the plate for 1 minute at 800 rpm.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the Nafcillin-d5 Tracer Solution to all wells to initiate the binding reaction. The final volume should be 20 µL.
-
Mix by shaking the plate for 1 minute at 800 rpm.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Sample Quenching and Preparation:
-
Add 40 µL of ice-cold Quench Solution to all wells to stop the reaction and precipitate the PBP enzyme.
-
Seal and centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS system to quantify the amount of Nafcillin-d5 in the supernatant.
-
Inject 5 µL of the supernatant from each well.
-
Use appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile gradient) to separate Nafcillin-d5 from other components.
-
Monitor the specific parent-daughter ion transition for Nafcillin-d5 in the mass spectrometer using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
The signal for Nafcillin-d5 is directly proportional to the unbound concentration.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Signal_Sample - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)] * 100
-
Plot % inhibition against compound concentration to determine the IC50 for active compounds ("hits").
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - [(3 * SD_PositiveControl + 3 * SD_NegativeControl) / |Mean_PositiveControl - Mean_NegativeControl|]. A Z'-factor > 0.5 indicates an excellent assay.
-
Assay Parameters and Quality Control
| Parameter | Recommended Value | Rationale |
| Final PBP Concentration | 10 nM | Sufficiently above the Kd of Nafcillin for a robust signal window. |
| Final Nafcillin-d5 Conc. | 50 nM | Balances signal intensity with sensitivity to competitive inhibition. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent effects on enzyme activity and binding. |
| Incubation Time | 60 minutes | Allows the binding reaction to approach equilibrium. |
| Quench Solution | Acetonitrile | Efficiently precipitates protein while keeping the analyte in solution. |
| Positive Control | 100 µM Unlabeled Nafcillin | Ensures complete displacement of the tracer, defining 100% inhibition. |
| Negative Control | DMSO | Defines baseline (0%) inhibition. |
Part 2: A Quantitative HTS Assay for β-Lactamase Inhibitors
Scientific Principle
β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillin and cephalosporins, rendering them inactive.[17][18] The discovery of β-lactamase inhibitors, such as clavulanic acid, can restore the efficacy of existing antibiotics.[19]
This assay quantifies the activity of a β-lactamase by measuring the depletion of its substrate over time. While colorimetric substrates like nitrocefin are common,[20][21] they can be prone to colorimetric interference from library compounds. This protocol describes a more direct and robust LC-MS/MS-based method. The assay measures the amount of a specific β-lactam substrate remaining after incubation with the enzyme and a test compound. Nafcillin-d5 Sodium Salt is added during the quenching step as a stable isotope-labeled internal standard (SIL-IS). This allows for highly accurate and precise quantification of the substrate by correcting for any variability in sample processing or instrument response, a critical factor for HTS reliability.[22]
Mechanism of β-Lactamase Inhibition
Caption: Action of a β-lactamase inhibitor.
Detailed Protocol: β-Lactamase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
β-Lactamase Working Solution: Dilute purified β-lactamase (e.g., TEM-1) in Assay Buffer to a 2X final concentration (e.g., 2 nM).
-
Substrate Solution: Prepare a β-lactam substrate (e.g., Ampicillin) in Assay Buffer at a 2X concentration (e.g., 20 µM, near the Kₘ value).
-
Test Compounds: 1 mM stock in 100% DMSO.
-
Positive Control: A known inhibitor like Clavulanic Acid at 10 µM in DMSO.
-
Negative Control: 100% DMSO.
-
Quench Solution: Acetonitrile with 0.1% formic acid containing a fixed concentration of Nafcillin-d5 Sodium Salt (e.g., 100 nM) as the internal standard.
-
-
Assay Plate Procedure (384-well format):
-
Dispense 250 nL of test compounds or controls into a 384-well plate.
-
Add 10 µL of the β-Lactamase Working Solution to all wells except for a "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Mix the plate and pre-incubate for 10 minutes at room temperature to allow inhibitors to bind.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells. Final volume is 20 µL.
-
Mix by shaking the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C. The reaction should be timed to ensure substrate consumption in the negative control wells is within the linear range (e.g., 20-50% depletion).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 40 µL of ice-cold Quench Solution (containing Nafcillin-d5 IS) to all wells.
-
Seal and centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.
-
-
LC-MS/MS Analysis:
-
Analyze 5 µL of the supernatant by LC-MS/MS.
-
Set up the mass spectrometer to monitor the MRM transitions for both the substrate (e.g., Ampicillin) and the internal standard (Nafcillin-d5).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the substrate to the peak area of the Nafcillin-d5 internal standard for each well (Response Ratio = Area_Substrate / Area_IS).
-
Calculate percent inhibition: % Inhibition = [(Ratio_Sample - Ratio_NegativeControl) / (Ratio_NoEnzymeControl - Ratio_NegativeControl)] * 100
-
Determine IC50 values for hit compounds by plotting % inhibition versus concentration.
-
Assay Parameters and Quality Control
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | ~Kₘ value (e.g., 10 µM) | Provides maximum sensitivity for detecting competitive inhibitors. |
| Enzyme Concentration | Titrated for ~30% substrate turnover | Ensures the reaction is in the linear range for the duration of the assay. |
| Incubation Temperature | 37°C | Optimal temperature for most β-lactamase activity. |
| Internal Standard | 100 nM Nafcillin-d5 | Provides a stable and robust signal for normalization across all samples. |
| Positive Control | Clavulanic Acid | Validates that the assay can detect known inhibitors. |
| Controls | No Enzyme, No Inhibitor (DMSO) | Define 0% and 100% enzyme activity, respectively. |
Conclusion
Nafcillin-d5 Sodium Salt is a versatile and powerful tool for developing robust, high-throughput screening assays in the field of antibacterial drug discovery. Its use as a non-radioactive tracer in competitive binding assays or as a stable isotope-labeled internal standard in enzymatic assays allows for highly accurate and precise quantification via LC-MS/MS. The protocols detailed herein provide a framework for identifying novel inhibitors of Penicillin-Binding Proteins and β-lactamases, two of the most critical targets in the fight against bacterial resistance. By replacing traditional detection methods with a mass spectrometry-based readout, these assays minimize interference from compound libraries and increase the overall quality and reliability of HTS campaigns.
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What is Nafcillin Sodium used for? (2024). Patsnap Synapse. [Link]
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A high-throughput screen for antibiotic drug discovery. (2013). PubMed - NIH. [Link]
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Nafcillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). PMC - PubMed Central. [Link]
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A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. (2012). PubMed. [Link]
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Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Assays for beta-lactamase activity and inhibition. (2008). PubMed. [Link]
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A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases | Request PDF. ResearchGate. [Link]
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A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. (2012). PMC - NIH. [Link]
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CAS No : 1356354-25-0 | Chemical Name : Nafcillin-d5 Sodium Salt. Pharmaffiliates. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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A High-Throughput Screen for Antibiotic Drug Discovery. (2013). PMC - NIH. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Troubleshooting & Optimization
Ion suppression in ESI-MS of nafcillin and internal standard selection
Welcome to the technical support center for the analysis of nafcillin using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ion suppression and to provide a robust framework for internal standard selection, ensuring the accuracy and reliability of your quantitative bioanalysis.
Introduction to the Challenge: The Subtleties of Nafcillin Analysis
Nafcillin, a penicillinase-resistant penicillin, is a cornerstone in treating severe staphylococcal infections. Accurate quantification of nafcillin in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. However, its analysis by LC-ESI-MS is often plagued by a phenomenon known as ion suppression , which can severely compromise data quality. This guide provides in-depth troubleshooting advice and best practices to overcome these analytical hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing a weak or inconsistent signal for nafcillin. What are the likely causes?
A weak or erratic signal for nafcillin is a classic symptom of ion suppression. In ESI-MS, molecules in the liquid phase are transferred into the gas phase as ions to be detected by the mass spectrometer.[1] This process can be hindered by co-eluting compounds from your sample matrix, which compete with nafcillin for ionization, ultimately reducing its signal intensity.[2][3]
Primary Culprits of Ion Suppression in Nafcillin Analysis:
-
Matrix Effects: Biological samples like plasma, serum, or urine are complex mixtures containing high concentrations of endogenous components such as phospholipids, salts, and proteins.[3][4] These can interfere with the desolvation and ionization of nafcillin in the ESI source.
-
Mobile Phase Additives: While necessary for chromatographic separation, some mobile phase additives can cause ion suppression. For instance, trifluoroacetic acid (TFA), though an excellent ion-pairing agent, is known to reduce analyte signals in ESI.[5]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear as the droplet surface becomes saturated, limiting the efficiency of ion formation.[2][5]
Q2: How can I diagnose if ion suppression is affecting my nafcillin assay?
A systematic way to investigate ion suppression is through a post-column infusion experiment .
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation:
-
Prepare a solution of nafcillin at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).
-
Set up a 'T' junction between your LC column and the MS inlet.
-
Infuse the nafcillin solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow post-column using a syringe pump.
-
-
Execution:
-
While infusing the nafcillin solution, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
-
Analysis:
-
Monitor the nafcillin signal. A significant drop in the signal intensity at specific retention times indicates the elution of matrix components that are suppressing the nafcillin ionization.[4]
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for a post-column infusion experiment.
Q3: What are the most effective strategies to mitigate ion suppression for nafcillin analysis?
Mitigating ion suppression requires a multi-faceted approach, focusing on sample clean-up, chromatographic separation, and the use of an appropriate internal standard.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient as it primarily removes proteins, leaving behind phospholipids and other small molecules that are major contributors to ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): Offers a more thorough clean-up by partitioning nafcillin into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for minimizing matrix effects.[3][6] SPE cartridges can be chosen to selectively retain nafcillin while washing away interfering compounds.
-
-
Refine Chromatographic Conditions:
-
Increase Chromatographic Resolution: Ensure that nafcillin is chromatographically separated from the regions where ion suppression occurs (identified via post-column infusion). Adjusting the gradient, mobile phase composition, or using a column with a different selectivity can achieve this.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the chromatogram (which often contain salts and other interferences) to waste instead of the MS source.[7]
-
Part 2: Internal Standard (IS) Selection for Nafcillin
The use of an internal standard is mandatory for accurate and precise quantification in regulated bioanalysis to correct for variability during sample processing and instrumental analysis.[8][9]
Q4: What is the ideal internal standard for nafcillin quantification by ESI-MS?
The gold standard for an internal standard in LC-MS is a stable isotope-labeled (SIL) analog of the analyte.[10][11] For nafcillin, this would be a version where several atoms are replaced with their stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).
Recommended Internal Standard:
-
Nafcillin-d5 or Nafcillin-d6: These deuterated forms of nafcillin are commercially available and are the ideal choice.[2][5]
dot graph { layout=neato; node [shape=ellipse, style=filled, margin=0.2]; edge [len=2.5];
}
Caption: Hierarchy of internal standard selection for nafcillin.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) superior to a structural analog?
A SIL-IS, like Nafcillin-d5, has nearly identical chemical and physical properties to nafcillin. This means it will behave in the same way during:
-
Sample Extraction: It will have the same recovery.
-
Chromatography: It will co-elute with nafcillin.
-
Ionization: It will experience the same degree of ion suppression or enhancement.
Because the SIL-IS and nafcillin are affected by these variables in the same way, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[8][12]
A structural analog, such as another penicillin like oxacillin or cloxacillin, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[1] If the analog does not co-elute with nafcillin, it will not experience the same matrix effects, and therefore cannot accurately correct for ion suppression.
| Feature | Stable Isotope-Labeled IS (Nafcillin-d5) | Structural Analog IS (e.g., Oxacillin) |
| Chromatography | Co-elutes with nafcillin | Elutes at a different retention time |
| Ionization Efficiency | Nearly identical to nafcillin | Different from nafcillin |
| Matrix Effect Correction | Excellent, as it experiences the same suppression | Poor to moderate, may not track suppression |
| Accuracy & Precision | Highest achievable | Can be compromised |
| Cost & Availability | Higher cost, commercially available[2][5] | Lower cost, readily available |
Q6: I cannot obtain a SIL-IS for nafcillin. What are my options?
While strongly discouraged for validated bioanalytical methods, if a SIL-IS is absolutely unavailable, a structural analog may be considered with rigorous validation.
Potential Structural Analogs:
Critical Validation Steps for a Structural Analog IS:
-
Demonstrate Co-elution (if possible): Develop chromatographic conditions where the analog elutes as closely as possible to nafcillin to ensure it is exposed to similar matrix effects.
-
Thorough Matrix Effect Evaluation: You must prove that the ionization of the chosen analog is affected by the matrix in the same way as nafcillin across multiple sources of the biological matrix.[13] This is often not the case and is a major drawback of this approach.
-
Evaluate Relative Recovery: Ensure the extraction recovery of the analog is consistent and comparable to that of nafcillin.
Protocol: Validating a Structural Analog IS
-
Prepare three sets of samples in at least six different lots of blank matrix:
-
Set A: Analyte spiked in mobile phase.
-
Set B: Blank matrix extract with analyte spiked post-extraction.
-
Set C: Analyte spiked into the matrix before extraction.
-
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Acceptance Criteria: The IS-normalized matrix factor should be close to 1.0, and the coefficient of variation (%CV) across the different matrix lots should be less than 15%.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of ion suppression in ESI? A: In electrospray ionization, a high voltage is applied to a liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, at which point the droplet fissions into smaller droplets. This process repeats until gas-phase ions are formed. Ion suppression occurs when co-eluting matrix components interfere with this process by altering the droplet's surface tension or viscosity, or by competing for the limited charge or space on the droplet surface, thus reducing the efficiency of analyte ion formation.[5]
Q: Is positive or negative ion mode more susceptible to ion suppression for nafcillin? A: Generally, positive ion mode is more susceptible to ion suppression because a larger number of endogenous compounds in biological matrices (like lipids and metabolites) are readily ionized in positive mode.[7] However, the optimal ionization mode for nafcillin should be determined empirically during method development.
Q: Can diluting my sample help reduce ion suppression? A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[7] However, this will also dilute your analyte, potentially compromising the sensitivity of the assay, especially for samples near the lower limit of quantification (LLOQ).
Q: Are there any specific mobile phases to avoid when analyzing nafcillin? A: Avoid using non-volatile buffers like phosphate buffers, as they can precipitate in the ESI source and cause significant signal suppression and instrument contamination.[5] Volatile buffers like ammonium formate or ammonium acetate are preferred. While TFA is volatile, it is a strong ion-pairing agent that can suppress the signal in positive ESI mode and should be used with caution and at low concentrations (e.g., <0.1%).[5]
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Lab Manager. Available from: [Link]
-
Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available from: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bioanalytical & Biomarker Services. Available from: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The National Center for Biotechnology Information. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]
-
What is the mechanism for electrospray ionization?. Chemistry Stack Exchange. Available from: [Link]
-
Disproportionality Analysis of Safety with Nafcillin and Oxacillin with the FDA Adverse Event Reporting System (FAERS). PubMed. Available from: [Link]
-
Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. PubMed. Available from: [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]
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- 2. hpc-standards.com [hpc-standards.com]
- 3. 13C Labeled internal standards | LIBIOS [libios.fr]
- 4. Disproportionality Analysis of Safety with Nafcillin and Oxacillin with the FDA Adverse Event Reporting System (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Shape for Nafcillin and Nafcillin-d5 in HPLC
As a Senior Application Scientist, I've frequently encountered challenges related to achieving optimal peak shapes in HPLC, particularly for ionizable compounds like nafcillin. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource to troubleshoot and resolve common chromatographic issues encountered during the analysis of nafcillin and its deuterated internal standard, Nafcillin-d5. Since Nafcillin-d5 is structurally identical to nafcillin with the exception of deuterium labeling, its chromatographic behavior is virtually identical; therefore, all guidance provided applies equally to both compounds.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding poor peak shape for nafcillin in a direct, problem-and-solution format.
Q1: Why are my nafcillin and Nafcillin-d5 peaks tailing, and how can I fix it?
A1: Peak tailing is the most prevalent issue for nafcillin and is almost always rooted in unwanted secondary chemical interactions within the column.
Peak tailing occurs when a single analyte elutes from the column at different rates, resulting in an asymmetrical peak with a drawn-out trailing edge.[2] For nafcillin, an acidic compound with a carboxylic acid group, the primary cause is its interaction with the stationary phase in more than one way.[3]
Core Cause: Secondary Silanol Interactions
In reversed-phase HPLC, the primary retention mechanism should be hydrophobic partitioning into the C18 (or similar) stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[4] At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[5] Nafcillin's carboxylic acid group can also ionize, leading to electrostatic repulsion, but other polar parts of the molecule can engage in hydrogen bonding with the silanols. This secondary polar interaction is a slower, stronger retention mechanism compared to the desired hydrophobic one. Analytes that interact with these silanol groups are retained longer, smearing out the latter half of the peak and causing tailing.[3][6]
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for nafcillin.
Caption: A step-by-step workflow for troubleshooting nafcillin peak tailing.
Q2: My nafcillin peaks are fronting. What is the cause and solution?
A2: Peak fronting, where the peak's leading edge is sloped, is typically caused by column overload or poor sample solubility.
While less common than tailing for nafcillin, fronting can significantly impact quantification.[4]
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase.[7] This causes some analyte molecules to travel through the column without being retained, eluting earlier and creating a fronting peak.
-
Solution: Systematically reduce the injection volume or dilute your sample until the peak shape becomes symmetrical.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause the analyte to spread improperly at the column inlet.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A sudden physical change, like a void forming at the column inlet, can disrupt the flow path and cause severe fronting.[9] This is often accompanied by a sudden drop in backpressure.
-
Solution: This is an irreversible failure. Replace the column and investigate the cause (e.g., operating outside the column's recommended pH and temperature limits).[9]
-
Q3: My peaks are broad but symmetrical. How can I improve the efficiency?
A3: Symmetrical peak broadening indicates a loss of chromatographic efficiency, which can often be traced to either the column itself or extra-column effects.
Broad peaks compromise resolution and sensitivity.[10]
-
Column Degradation: Over time, columns lose efficiency. This can be due to the loss of bonded phase or contamination from sample matrix components.
-
Solution: First, try a column wash procedure (see Protocol 2). If this doesn't restore performance, the column may need to be replaced.
-
-
Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, detector cell, etc.) contributes to peak broadening. This effect is more pronounced for early-eluting peaks.[11]
-
Sub-optimal Flow Rate: The mobile phase flow rate affects diffusion and, consequently, peak width.
-
Solution: Perform a flow rate optimization study (e.g., testing 0.8, 1.0, and 1.2 mL/min) to find the rate that provides the best balance of resolution and analysis time.
-
Experimental Protocols & Data
Protocol 1: Step-by-Step Mobile Phase pH Optimization
Objective: To suppress the ionization of both nafcillin's carboxylic acid group and residual silanols on the column, thereby minimizing secondary interactions and improving peak shape. An acidic mobile phase is the preferred starting point for separating ionizable compounds like nafcillin.[12]
-
Prepare Mobile Phase A: Dissolve a buffer salt (e.g., potassium dihydrogen orthophosphate or ammonium formate) in HPLC-grade water to a concentration of 10-20 mM.[13][14]
-
Adjust pH: Titrate the aqueous mobile phase (Phase A) to a target pH of 3.0 using an appropriate acid (e.g., dilute orthophosphoric acid or formic acid). Filtering through a 0.45 µm membrane is recommended.[13] Operating at a pH well below the analyte's pKa ensures it remains in a single, un-ionized state, leading to more stable retention and better peak shape.[12][15]
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Equilibrate the System: Equilibrate the column with your initial mobile phase composition (e.g., 75:25 A:B) for at least 15-20 column volumes.
-
Inject and Analyze: Inject your nafcillin standard and observe the peak shape.
-
Iterate (if necessary): If tailing persists, incrementally lower the pH to 2.8, then 2.5, re-equilibrating the column at each step, and observe the impact on peak asymmetry.
Protocol 2: Column Flushing and Performance Evaluation
Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion or high backpressure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Water: Flush the column with 100% HPLC-grade water for 20-30 column volumes to remove buffer salts.
-
Strong Solvent Wash: Flush with 100% acetonitrile or methanol for 30-40 column volumes.
-
"Aggressive" Wash (if needed): For stubborn contaminants, a sequence of solvents can be used (e.g., water -> isopropanol -> hexane -> isopropanol -> water -> mobile phase). Always ensure solvent miscibility.
-
Re-equilibrate: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard and compare the peak shape and retention time to historical data to assess if performance has been restored.
Table 1: Impact of Key Parameters on Nafcillin Peak Shape
| Parameter Change | Expected Impact on Peak Shape | Rationale |
| Decrease Mobile Phase pH (e.g., from 4.0 to 2.8) | Improved Symmetry (Reduced Tailing) | Suppresses ionization of residual silanols, minimizing secondary polar interactions.[3][12] |
| Increase Buffer Concentration (e.g., from 5 mM to 20 mM) | Improved Symmetry | Increases the ionic strength of the mobile phase, which can help mask active silanol sites and provides more robust pH control.[14][16] |
| Switch from Methanol to Acetonitrile | May Improve Symmetry | Acetonitrile generally has lower viscosity and different selectivity, which can sometimes lead to sharper peaks. The choice is analyte-dependent.[6] |
| Increase Column Temperature (e.g., from 25°C to 40°C) | Improved Symmetry (Sharper Peaks) | Reduces mobile phase viscosity, improving mass transfer kinetics. However, high temperatures (>40°C) combined with non-neutral pH can accelerate silica dissolution and degrade the column. |
| Use a Modern, End-Capped Column | Significant Improvement in Symmetry | High-purity silica with advanced end-capping techniques has a much lower concentration of accessible, active silanol groups, which is the primary cause of tailing for polar analytes.[4][6][17] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Videos by Dr. Chrom. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Shimadzu. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Fan-Havard, P., & Nahata, M. C. (1989). A rapid analysis of nafcillin using high-performance liquid chromatography. Therapeutic Drug Monitoring, 11(1), 105–108.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Methods for Clemizole and Penicillin Separation.
- Vundavilli, J. K., et al. (2015). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 83(1), 95–106.
- Zhang, X., et al. (n.d.). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. Conference Paper.
- Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- Vundavilli, J. K., et al. (2015). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium.
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
- GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
- Yaragorla, P., et al. (2021). Isolation and structural characterization of novel thermal degradation impurity of nafcillin sodium using spectroscopic and computational techniques. Arkivoc, 2021(8), 63-76.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
-
Pharmaceutical Updates. (2022, July 13). HPLC Troubleshooting. Retrieved from [Link]
- Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
Sources
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 17. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Recovery of Nafcillin-d5 in Sample Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard, Nafcillin-d5, during sample extraction for quantitative analysis. As your dedicated scientific resource, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these critical issues, ensuring the accuracy and reliability of your bioanalytical data.
Introduction: The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard (IS) is paramount. A stable isotope-labeled IS like Nafcillin-d5 is considered the gold standard as it shares near-identical physicochemical properties with the analyte, Nafcillin.[1] It is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing.[2][3] The fundamental assumption is that any loss of the analyte during the extraction process will be mirrored by a proportional loss of the IS. Therefore, the ratio of the analyte's response to the IS's response is used for quantification, correcting for variability in extraction recovery and matrix effects.[2][3]
However, poor or inconsistent recovery of Nafcillin-d5 undermines this principle, leading to inaccurate and unreliable quantification of Nafcillin. This guide will walk you through a logical, step-by-step process to identify the root cause of this issue and implement effective solutions.
Visualizing the Troubleshooting Workflow
Before diving into specific questions, let's visualize the overall troubleshooting process. The following diagram outlines a systematic approach to diagnosing the source of poor Nafcillin-d5 recovery.
Caption: A systematic workflow for troubleshooting poor Nafcillin-d5 recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may be facing.
Part 1: Internal Standard Solution and Sample Handling
Question 1: My Nafcillin-d5 signal is consistently low or absent across all samples, including calibrators and QCs. What should I check first?
Answer: This pattern strongly suggests an issue with the Nafcillin-d5 working solution itself, rather than the extraction process or matrix effects.
Immediate Actions:
-
Prepare a Fresh Working Solution: The most straightforward step is to prepare a new Nafcillin-d5 working solution from the stock. If the signal is restored, the original working solution was likely degraded or incorrectly prepared.
-
Verify Stock Solution Integrity: If a fresh working solution does not resolve the issue, the problem may lie with the stock solution.
-
Check the Certificate of Analysis (CoA): Confirm the purity and concentration of the stock.
-
Direct Injection: Dilute the stock solution in an appropriate solvent and inject it directly into the LC-MS/MS system. This will confirm if the compound is present and ionizes as expected.
-
Question 2: Could the way I handle and store my biological samples be affecting the Nafcillin-d5 recovery?
Answer: Absolutely. The stability of Nafcillin, and by extension Nafcillin-d5, is susceptible to environmental factors.
Key Considerations for Sample Handling and Stability:
-
pH and Temperature: Nafcillin is a beta-lactam antibiotic, and the beta-lactam ring is prone to hydrolysis under acidic or basic conditions, and at elevated temperatures.[4] This degradation leads to the formation of inactive products like Nafcillin Penicilloic Acid.[4][5]
-
Recommendation: Ensure that biological samples are collected, processed, and stored under conditions that maintain a neutral pH and are kept frozen (e.g., -80°C) until analysis to minimize degradation.[4]
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of analytes.
Experimental Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Use a pooled matrix (e.g., plasma) spiked with Nafcillin-d5 at a known concentration.
-
Cycle 1: Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw completely at room temperature.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles).
-
Analysis: After the final thaw, extract and analyze the samples alongside freshly spiked control samples that have not undergone freeze-thaw cycles.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Part 2: The Extraction Process
Question 3: I'm using liquid-liquid extraction (LLE), and the recovery of Nafcillin-d5 is poor and variable. How can I optimize this?
Answer: Poor recovery in LLE often points to issues with solvent choice, pH, or phase separation.
Troubleshooting LLE:
-
Solvent Polarity: The choice of extraction solvent is critical. For a moderately polar compound like Nafcillin, a solvent of intermediate polarity is often a good starting point.
-
pH of the Aqueous Phase: The ionization state of Nafcillin, which is an acidic drug, will significantly impact its partitioning between the aqueous and organic phases.
-
Recommendation: Adjust the pH of the sample to be at least 2 pH units below the pKa of the carboxylic acid group of Nafcillin. This will ensure the molecule is in its neutral, more hydrophobic form, which will partition more readily into the organic solvent.
-
-
Phase Separation: Incomplete phase separation can lead to the loss of the organic layer containing your analyte and IS.
-
Recommendation: Ensure thorough mixing followed by adequate centrifugation to achieve a clean separation of the aqueous and organic layers.[10]
-
Question 4: I'm using solid-phase extraction (SPE), but my Nafcillin-d5 recovery is still low. What could be going wrong?
Answer: Low recovery in SPE can be due to several factors, from incorrect sorbent choice to improper execution of the SPE steps.
Troubleshooting SPE:
-
Sorbent Selection: The choice of SPE sorbent is crucial and depends on the properties of the analyte. For Nafcillin, which has both hydrophobic and polar characteristics, a mixed-mode or polymer-based sorbent is often effective.
-
Methodical Step-by-Step Evaluation:
-
Conditioning: Ensure the sorbent is properly conditioned with methanol followed by water to activate the stationary phase.
-
Loading: Load the sample at a slow, controlled flow rate to allow for adequate interaction between Nafcillin-d5 and the sorbent.
-
Washing: The wash step is critical to remove interferences without eluting the analyte. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave Nafcillin-d5 bound to the sorbent.
-
Elution: Use an elution solvent that is strong enough to fully desorb Nafcillin-d5 from the sorbent. Ensure you are using a sufficient volume of elution solvent.
-
Experimental Protocol: SPE Method Optimization
| Step | Variable to Test | Example Conditions | Goal |
| Sorbent | Sorbent Chemistry | C18, Oasis HLB, Mixed-Mode Cation Exchange | Maximize retention of Nafcillin-d5 |
| Wash Solvent | % Organic in Aqueous Buffer | 5%, 10%, 20% Methanol in Water | Remove interferences without eluting Nafcillin-d5 |
| Elution Solvent | Solvent Composition & pH | Acetonitrile, Methanol, with/without formic acid | Achieve complete elution of Nafcillin-d5 |
Question 5: I've opted for protein precipitation (PPT) for its simplicity, but the recovery is inconsistent. Why might this be?
Answer: While simple, PPT can have its pitfalls, including co-precipitation of the analyte and incomplete protein removal.
Troubleshooting PPT:
-
Precipitating Agent: Acetonitrile is a common choice for PPT.[15][16]
-
Mixing and Incubation: Thorough mixing and adequate incubation time are crucial.
-
Recommendation: Vortex the sample and precipitant mixture vigorously and allow it to incubate at a low temperature (e.g., 4°C) to facilitate protein crashing.[17]
-
-
Co-precipitation: Nafcillin-d5 might get trapped in the precipitated protein pellet.
-
Recommendation: After centrifugation, carefully collect the supernatant. Consider a second extraction of the pellet with a small volume of the precipitating solvent to recover any trapped analyte.
-
Part 3: Analytical Issues (LC-MS/MS)
Question 6: My extraction recovery seems fine when I test it in a clean solvent, but it drops significantly when I use a biological matrix. What's happening?
Answer: This is a classic sign of matrix effects , a common challenge in LC-MS/MS analysis.[18][19][20] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source.[18][19][20]
Understanding and Mitigating Matrix Effects:
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
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- 5. veeprho.com [veeprho.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating the Nuances of Nafcillin-d5 Sodium Salt Stability: A Technical Guide for Bioanalytical Excellence
From the desk of the Senior Application Scientist: In the landscape of pharmacokinetic and drug metabolism studies, the integrity of your analytical standards is paramount. The use of stable isotope-labeled internal standards, such as Nafcillin-d5 sodium salt, is a cornerstone of robust bioanalysis, particularly for LC-MS/MS applications. However, the journey from sample collection to final analysis is fraught with potential pitfalls that can compromise the stability of your analyte and, consequently, the validity of your data.
This technical support guide is designed to equip you, our fellow researchers and drug development professionals, with the foundational knowledge and practical troubleshooting strategies to ensure the stability of Nafcillin-d5 sodium salt in various biological matrices. We will delve into the causality behind experimental choices, providing you with a framework for developing self-validating protocols.
Understanding Nafcillin-d5 Sodium Salt and its Stability Profile
Nafcillin, a penicillinase-resistant penicillin, is characterized by its β-lactam ring, a structure notoriously susceptible to degradation. The primary degradation pathway involves the hydrolytic opening of this ring, a process influenced by factors such as pH and temperature.[1][2] While Nafcillin-d5 sodium salt is chemically analogous to its non-deuterated counterpart, the incorporation of five deuterium atoms can enhance its metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes like cytochrome P450s.[3][4] This inherent stability makes it an excellent internal standard for quantifying nafcillin in biological samples.
However, this enhanced metabolic stability does not render it immune to chemical degradation. Factors inherent to the biological matrix and sample handling procedures can still significantly impact its integrity.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of Nafcillin-d5 sodium salt in biological matrices.
Q1: What are the primary factors influencing the stability of Nafcillin-d5 in biological samples?
A1: The stability of Nafcillin-d5 in biological matrices is primarily dictated by:
-
pH: Nafcillin exhibits maximum stability in a pH range of 5 to 8, with an optimal pH of around 6.[2] Biological matrices such as human plasma have a tightly regulated pH of approximately 7.4, which is within the stable range.[5] However, urine pH can vary widely, from 4.5 to 8.0, potentially impacting stability if samples are not handled properly.[5][6]
-
Temperature: Elevated temperatures accelerate the degradation of nafcillin.[2] Therefore, proper sample storage at low temperatures is critical.
-
Enzymatic Activity: Although the deuterium labeling enhances resistance to metabolic enzymes, residual enzymatic activity in improperly handled or stored samples can still contribute to degradation.[3]
Q2: What are the recommended storage temperatures and durations for plasma samples containing Nafcillin-d5?
A2: For reliable results, adhere to the following storage guidelines, which are based on general best practices for β-lactam antibiotics in plasma:[7][8]
| Storage Condition | Temperature | Maximum Duration |
| Bench-top (Processing) | Room Temperature (25°C) | Up to 24 hours in a cool box is generally acceptable for many beta-lactams.[7] However, for nafcillin, it's recommended to minimize time at room temperature. |
| Short-term | Refrigerated (4-6°C) | Up to 72 hours for some beta-lactams.[7] For nafcillin, stability has been demonstrated for at least 7 days in reconstituted solutions.[9] |
| Long-term | Frozen (-20°C or -80°C) | At -20°C, many antibiotics are stable for weeks to months.[10] For nafcillin, frozen solutions are stable for up to 90 days.[9] Long-term storage at -80°C is recommended for periods exceeding 3 months to minimize degradation.[7] |
Q3: How many freeze-thaw cycles can plasma samples containing Nafcillin-d5 undergo?
A3: While specific data for Nafcillin-d5 is limited, it is best practice to minimize freeze-thaw cycles. For many small molecules, stability is maintained for 3-5 cycles. However, some penicillins have shown instability after repeated freeze-thaw cycles.[11] It is crucial to validate the freeze-thaw stability of Nafcillin-d5 in your specific matrix as part of your method development. A recommended protocol for this is provided later in this guide.
Q4: Can I expect Nafcillin-d5 to be stable in urine samples?
A4: The stability of Nafcillin-d5 in urine can be more variable than in plasma due to the wide pH range of urine (4.5 to 8.0).[5][12] At the lower end of this pH range, acid-catalyzed hydrolysis of the β-lactam ring can occur. To mitigate this, it is advisable to measure the pH of the urine samples upon collection and, if necessary, adjust it to a neutral pH (around 7.0) with a suitable buffer before freezing.
Troubleshooting Guide
Encountering stability issues can be a significant setback. This section provides a structured approach to troubleshooting common problems.
Issue 1: Low or inconsistent recovery of Nafcillin-d5 internal standard.
-
Potential Cause A: Degradation during sample collection and initial processing.
-
Troubleshooting:
-
Ensure rapid processing of blood samples to plasma. Keep samples on ice throughout the collection and centrifugation steps.
-
For urine samples, check the pH and adjust to neutral if necessary.
-
Minimize the time samples are kept at room temperature before extraction or freezing.
-
-
-
Potential Cause B: Instability during storage.
-
Troubleshooting:
-
Review storage temperatures and durations. Ensure freezers are maintaining the correct temperature and that samples have not exceeded their validated storage time.
-
Conduct a freeze-thaw stability experiment to determine the acceptable number of cycles.
-
-
-
Potential Cause C: Adsorption to container surfaces.
-
Troubleshooting:
-
While nafcillin has been shown not to adsorb to polypropylene syringes,[13] consider evaluating different types of collection and storage tubes (e.g., siliconized glass or low-binding polypropylene).
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram near the Nafcillin-d5 peak.
-
Potential Cause: Chemical degradation.
-
Troubleshooting:
-
The primary degradation product of nafcillin results from the hydrolytic opening of the β-lactam ring.[1]
-
Review all sample handling and storage procedures to identify potential exposure to extreme pH or elevated temperatures.
-
If a yellow discoloration is observed in the sample, it is a visual indicator of significant degradation.[2] Such samples should be discarded.
-
-
Experimental Protocols and Workflows
To ensure the integrity of your results, it is essential to incorporate stability assessments into your method validation.
Workflow for Sample Handling and Processing
Caption: Recommended workflow for blood sample handling to ensure Nafcillin-d5 stability.
Protocol for Assessing Freeze-Thaw Stability
-
Sample Preparation: Spike a pooled batch of the biological matrix (e.g., human plasma) with a known concentration of Nafcillin-d5. Aliquot into a sufficient number of vials for multiple freeze-thaw cycles (e.g., 3-5 cycles) and a baseline (T0) analysis.
-
Freezing: Freeze all aliquots, except the T0 samples, at -80°C for at least 24 hours.
-
Thawing (Cycle 1): Thaw one set of aliquots at room temperature until completely thawed, then refreeze at -80°C for at least 12-24 hours.
-
Subsequent Cycles: Repeat the thawing and refreezing process for the desired number of cycles, removing a set of aliquots after each cycle.
-
Analysis: Analyze the T0 samples and the samples from each freeze-thaw cycle using your validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of Nafcillin-d5 in the cycled samples to the T0 samples. The stability is acceptable if the mean concentration is within ±15% of the T0 concentration.
Protocol for Assessing Bench-Top Stability
-
Sample Preparation: Spike a pooled batch of the biological matrix with Nafcillin-d5 at low and high concentrations.
-
Incubation: Keep the aliquots at room temperature for a defined period that mimics your expected sample processing time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples at the end of the incubation period and compare the results to freshly prepared samples (T0).
-
Evaluation: The stability is acceptable if the mean concentration is within ±15% of the T0 concentration.
The Degradation Pathway of Nafcillin
Understanding the mechanism of degradation is key to preventing it. The primary non-metabolic degradation pathway for nafcillin, and by extension Nafcillin-d5, is the hydrolysis of the β-lactam ring.
Caption: Simplified representation of the hydrolytic degradation of the Nafcillin β-lactam ring.
By controlling the pH and temperature of your biological samples, you can significantly slow this degradation process and ensure the reliability of your analytical data. This guide provides a framework for understanding and managing the stability of Nafcillin-d5 sodium salt. For any further inquiries or specific application support, please do not hesitate to contact our technical support team.
References
- Ling, J., & Gupta, V. D. (2000). Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use. International journal of pharmaceutical compounding, 4(6), 480–481.
- Fan-Havard, P., & Nahata, M. C. (1989). A rapid analysis of nafcillin using high-performance liquid chromatography. Therapeutic drug monitoring, 11(1), 105–108.
- Kang, M. A., Lee, J. Y., & Lee, Y. J. (2013). Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device. Journal of Turgut Ozal Medical Center, 20(4).
-
FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Retrieved from [Link]
-
Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Nafcillin Injection, USP. Retrieved from [Link]
- Kucers, A., Crowe, S. M., Grayson, M. L., & Hoy, J. F. (Eds.). (1997). The use of antibiotics: a clinical review of antibacterial, antifungal and antiviral drugs. Butterworth-Heinemann.
- Kang, M. A., Lee, J. Y., & Lee, Y. J. (2013). Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device. Journal of Turgut Ozal Medical Center, 20(4).
- Sravanthi, V., Neeharika, T., Kumar, P., & Kumar, R. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 82(4), 749–766.
- Sravanthi, V., Neeharika, T., Kumar, P., & Kumar, R. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 82(4), 749–766.
- Sravanthi, V., Neeharika, T., Kumar, P., & Kumar, R. (2014). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 82(4), 749–766.
-
GlobalRPH. (n.d.). Dilution Nafcillin. Retrieved from [Link]
- Trissel, L. A. (2003). Handbook on injectable drugs. American Society of Health-System Pharmacists.
-
ResearchGate. (n.d.). pH values of human body fluids. Retrieved from [Link]
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future medicinal chemistry, 11(6), 527–530.
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- Colin, P. J., De Bock, L., T'jollyn, H., Boussery, K., & Van Bocxlaer, J. (2017). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic drug monitoring, 39(3), 245–248.
- Holmes, C. J., & Ausman, R. K. (1982). Activity of Antibiotic Admixtures Subjected to Different Freeze-Thaw Treatments. American journal of hospital pharmacy, 39(6), 1068–1070.
- Al-Abbas, A., & Mohiuddin, A. (2021).
- Meyer, M. R., Gampfer, T. M., & Maurer, H. H. (2012). Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS. Journal of analytical toxicology, 36(8), 599–602.
- Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 2(4), 895–907.
- Welch, B. J., & Wingo, C. S. (2014). Mechanism for higher urine pH in normal women compared with men. American journal of physiology. Renal physiology, 307(6), F673–F679.
-
Wikipedia. (n.d.). Nafcillin. Retrieved from [Link]
-
NWR, Inc. (n.d.). Understanding Regulations for Plasma Storage. Retrieved from [Link]
-
Fresenius Kabi USA. (n.d.). Nafcillin for Injection, USP. Retrieved from [Link]
- Holmes, C. J., & Ausman, R. K. (1982). Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags. American journal of hospital pharmacy, 39(6), 1068–1070.
-
U.S. Food and Drug Administration. (n.d.). Nafcillin Injection, USP. Retrieved from [Link]
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- Szultka-Mlynska, M., & Buszewski, B. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 128, 453–463.
-
Regulations.gov. (2023). Comment from PhRMA. Retrieved from [Link]
- Berti, F., Braga, P. C., Fraschini, F., & Scaglione, F. (1984). Stability of frozen rat plasma containing different antibiotics. Chemotherapy, 30(5), 318–322.
-
YouTube. (2022). pH of human body secretions. Retrieved from [Link]
-
DailyMed. (n.d.). Nafcillin for Injection, USP. Retrieved from [Link]
- Söhnel, O., & Grases, F. (2011). Supersaturation of body fluids, plasma and urine, with respect to biological hydroxyapatite. Urological research, 39(6), 429–436.
-
Scribd. (n.d.). Excretory Products and Their Elimination - Shobhit Nirwan. Retrieved from [Link]
-
MDPI. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Retrieved from [Link]
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- 8. Understanding Regulations for Plasma Storage — NWR, Inc [nwrinc.com]
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Minimizing isotopic exchange of deuterium in Nafcillin-d5
A Senior Application Scientist's Guide to Minimizing Isotopic Exchange
Welcome to the technical support guide for Nafcillin-d5. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize deuterium-labeled Nafcillin as an internal standard or for metabolic fate studies. The isotopic integrity of your standard is paramount for generating accurate and reproducible data. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to help you minimize the risk of deuterium-hydrogen (D-H) exchange during your experiments.
Part 1: Frequently Asked Questions (FAQs) on Isotopic Exchange
This section addresses the fundamental principles of isotopic exchange and its specific implications for Nafcillin-d5.
Q1: What is isotopic exchange and why is it a critical issue for Nafcillin-d5?
Isotopic exchange, also known as hydrogen-deuterium (H-D) exchange, is a chemical reaction where a covalently bonded deuterium atom in a molecule is replaced by a protium (hydrogen) atom from its environment, or vice-versa.[1][2] This process is particularly problematic when using deuterated compounds like Nafcillin-d5 as internal standards in quantitative mass spectrometry.[3][4] The accuracy of these assays relies on the assumption that the internal standard has a constant, known mass. If deuterium atoms are exchanged for hydrogen atoms (a process often called "back-exchange"), the mass of the standard changes, leading to a decrease in its signal and potentially compromising the accuracy and precision of the quantitative analysis.[3][5]
Q2: Where are the deuterium atoms located on Nafcillin-d5 and how does this affect stability?
In commercially available Nafcillin-d5, the five deuterium atoms are typically located on the phenyl ring of the 2-ethoxynaphthalene moiety. This placement on an aromatic ring makes them generally less susceptible to exchange compared to deuterium on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyls.[5][6] However, they are not immune. Exchange on aromatic rings can be facilitated, particularly under acidic or basic conditions, through a mechanism related to electrophilic aromatic substitution.[6][7]
Diagram: Structure of Nafcillin-d5
Caption: Chemical structure of Nafcillin-d5, highlighting the deuterium labels on the aromatic ring.
Q3: What are the primary experimental factors that promote deuterium exchange?
Several key factors can accelerate the rate of D-H exchange. Understanding and controlling these is the foundation of maintaining isotopic stability:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[2][3][8] For Nafcillin, the optimal pH for chemical stability is between 6.0 and 8.5.[9][10] Excursions outside this range not only risk chemical degradation but also significantly increase the rate of deuterium exchange. The minimum rate of exchange for many compounds occurs in a V-shaped curve with respect to pH, often with a minimum between pH 2 and 3, but this can vary.[8]
-
Solvent Type: Protic solvents, such as water, methanol, and ethanol, are the primary drivers of exchange as they can readily donate hydrogen atoms.[3][5] Aprotic solvents like acetonitrile, which lack exchangeable protons, are much preferred for preparing and storing deuterated standards.[5]
-
Temperature: Like most chemical reactions, the rate of H-D exchange increases with temperature.[5] Elevated temperatures provide the necessary activation energy for the exchange to occur more rapidly.
Q4: How can I detect if my Nafcillin-d5 is undergoing isotopic exchange?
The two primary analytical techniques for monitoring isotopic exchange are:
-
Mass Spectrometry (MS): This is the most direct method. When analyzing your Nafcillin-d5 standard, you would monitor for the appearance of ions at lower mass-to-charge ratios (m/z). For example, you would see an increase in the signal for M-1 (loss of one deuterium), M-2 (loss of two), and so on, relative to the parent M peak. LC-MS is highly sensitive for this purpose.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine checks, NMR provides definitive structural information. ¹H-NMR would show the gradual appearance of proton signals in the aromatic region corresponding to the positions where deuterium should be. Conversely, ²H-NMR would show a decrease in the deuterium signal.[1][12]
Part 2: Troubleshooting Guides for Common Issues
This section provides practical solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Gradual decrease in the MS signal intensity of the Nafcillin-d5 (M) peak over a sequence of injections, with a corresponding increase in M-1, M-2, etc. peaks. | 1. Protic Solvent in Mobile Phase/Sample Diluent: The most likely cause is D-H exchange with water or methanol in your analytical system.[3][5] 2. pH of the Mobile Phase: An acidic or basic mobile phase is catalyzing the exchange on-column or in the autosampler.[8] | 1. Solvent Optimization: If possible, switch to an aprotic solvent like acetonitrile for your sample diluent. If aqueous mobile phases are required, minimize the time the sample spends in the autosampler before injection. Use D₂O in place of H₂O for sample preparation if feasible. 2. pH Control: Adjust the mobile phase pH to be as close to neutral as possible, while maintaining good chromatography. A pH between 6.0 and 7.0 is ideal for Nafcillin's stability.[9] 3. Temperature Control: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow the reaction rate.[13] |
| Stock solution of Nafcillin-d5 shows significant isotopic impurity (high M-1 peak) immediately after preparation. | 1. Use of Protic Solvents: Dissolving the standard in methanol or water initiates the exchange process immediately.[3] 2. Inappropriate pH: The solvent used for reconstitution may be inadvertently acidic or basic. | 1. Use Aprotic Solvents: Prepare stock solutions in a high-quality aprotic solvent such as acetonitrile or DMSO.[5] 2. Temperature Management: Prepare the stock solution on ice to minimize thermal energy that could drive the exchange. 3. Storage: Immediately after preparation, store the stock solution at -20°C or -80°C to halt any potential exchange.[14] |
| Inconsistent quantification results across different batches or analysts. | 1. Variable Sample Preparation: Differences in incubation times, temperatures, or solvents used for dilution can lead to varying degrees of D-H exchange. 2. Degradation of Stock Solution: The primary stock solution may have degraded over time due to improper storage. | 1. Standardize the Protocol: Ensure all analysts are following a rigorously defined SOP for sample preparation, specifying solvents, temperatures, and maximum allowable time from preparation to analysis. See the recommended protocol below. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture. |
Diagram: Factors Influencing D-H Exchange
Caption: A validated workflow designed to maintain the isotopic purity of Nafcillin-d5 from stock preparation to analysis.
References
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube. Retrieved from [Link]
- Blackbourn, R. L., & Hupp, J. T. (1996). Deuterium NMR Kinetic Measurements of Solvent Effects on the Bimolecular Electron Transfer Self-Exchange Rates of Ruthenium Ammine Complexes. A Dominant Role for Solvent−Solute Hydrogen Bonding. Journal of the American Chemical Society, 118(12), 2829–2835.
- Martin, G. E., & Williams, A. J. (2012). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Beilstein Journal of Organic Chemistry, 8, 1599–1605.
-
Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Wei, H., Mo, J., Tao, L., & Russell, R. J. (2014). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. Drug Metabolism and Disposition, 42(9), 1538–1545.
- Blackbourn, R. L., & Hupp, J. T. (1996). Deuterium NMR Kinetic Measurements of Solvent Effects on the Bimolecular Electron Transfer Self-Exchange Rates of Ruthenium Ammine Complexes. A Dominant Role for Solvent−Solute Hydrogen Bonding. Journal of the American Chemical Society.
- Mandell, J. G., Falick, A. M., & Komives, E. A. (1998). Practical Methods for Deuterium Exchange/Mass Spectrometry. Analytical Chemistry, 70(19), 3987–3995.
- Czarnecki, M. A., & Golebiewski, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975.
- Golebiewski, P., & Czarnecki, M. A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975.
-
Química Orgánica. (n.d.). Hydrogen - Deuterium exchange. Retrieved from [Link]
- Chalmers, M. J., Busby, S. A., Pascal, B. D., He, Y., Hendrickson, C. L., Marshall, A. G., & Griffin, P. R. (2011). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. Journal of The American Society for Mass Spectrometry, 22(8), 1389–1399.
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OSTI.GOV. (n.d.). Base-Catalyzed Hydrogen-Deuterium Exchange at the α-Carbon of β-Phenylindenone. Retrieved from [Link]
- Gold, V., & Grist, S. (1971). Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. Journal of the Chemical Society B: Physical Organic, 2282-2285.
- D’Atri, V., et al. (2018). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure.
- Myers, A. G., & Tavares, F. X. (2007). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Organic Letters, 9(22), 4539–4542.
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ResearchGate. (n.d.). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]
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Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction) [Video]. YouTube. Retrieved from [Link]
- Garnett, J. L., & Sollich-Baumgartner, W. A. (1965). Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons. Australian Journal of Chemistry, 18(7), 1003-1008.
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Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]
- American Chemical Society. (2025). Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients. ACS Fall 2025.
- Lee, H. J., Lee, J. Y., Kim, J. H., & Lee, Y. J. (2013). Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device. Pharmacology & Pharmacy, 4, 15-21.
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
- Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694.
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RTI International. (2019). Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Retrieved from [Link]
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GlobalRPH. (2017, September 3). Dilution Nafcillin. Retrieved from [Link]
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- Ling, J., & Gupta, V. D. (2000). Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 4(6), 480-481.
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ResearchGate. (n.d.). Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. Retrieved from [Link]
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- Zhang, Y., Trissel, L. A., & Xu, Q. (2004). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding, 8(1), 66-68.
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Navigating the Nuances of Nafcillin-d5 Sodium Salt Analysis: A Technical Guide to Solvent Selection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent choice in the stability and analytical signaling of Nafcillin-d5 Sodium Salt. As Senior Application Scientists, we understand that success in the lab hinges on mastering the details. Here, we dissect the causality behind experimental choices to ensure your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents recommended for dissolving Nafcillin-d5 Sodium Salt?
A1: Nafcillin-d5 Sodium Salt is sparingly soluble in methanol and dimethyl sulfoxide (DMSO).[1] For analytical purposes, especially in techniques like HPLC and LC-MS, the initial dissolution in a small amount of organic solvent is often followed by dilution with an aqueous buffer or mobile phase.[2][3] The choice between these solvents can impact both the immediate solubility and the long-term stability of the solution.
Q2: How does the choice of solvent affect the stability of Nafcillin-d5 Sodium Salt in solution?
A2: The stability of Nafcillin, and by extension its deuterated analog, is highly dependent on pH, temperature, and the solvent system.[4][5] The β-lactam ring, a core structural feature of penicillins, is susceptible to hydrolysis, especially under acidic or basic conditions.[6] Protic solvents, like methanol and water, can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways.[7] While DMSO is aprotic, the presence of trace amounts of water can still lead to degradation over time. For optimal stability, solutions should be prepared fresh and stored at recommended temperatures, typically -20°C for long-term storage.[1][8]
Q3: Can the solvent choice influence the signal observed in NMR or Mass Spectrometry (MS)?
A3: Absolutely. In NMR spectroscopy , the solvent can cause shifts in the observed chemical shifts of the analyte's protons.[9][10] This is due to variations in magnetic susceptibility and solvent-solute interactions.[10] For instance, aromatic solvents can induce significant changes in the chemical shifts of nearby protons.
In Mass Spectrometry , the solvent system directly impacts ionization efficiency. Non-volatile salts or buffers in the solvent can lead to ion suppression, where the signal of the analyte is reduced due to competition for ionization.[11] The presence of sodium ions from the salt form of Nafcillin-d5 can also lead to the formation of sodium adducts, which may complicate spectral interpretation.[12][13] Therefore, careful selection of volatile buffers and appropriate solvents is crucial for achieving a strong and clear signal.
Q4: What are the primary degradation products of Nafcillin, and how does solvent choice play a role in their formation?
A4: The principal degradation pathway for Nafcillin is the hydrolysis of the β-lactam ring, which results in the formation of inactive Nafcillin Penicilloic Acid.[6] This process can be accelerated in both acidic and basic aqueous solutions. Under thermal stress, dimerization can also occur.[6] The choice of solvent and its pH can significantly influence the rate and extent of these degradation pathways. For instance, using unbuffered aqueous solutions or solvents with acidic or basic impurities can hasten the degradation process.
Troubleshooting Guide
Here we address specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor Signal Intensity or Signal Instability in LC-MS Analysis
Q: I'm observing a weak or fluctuating signal for Nafcillin-d5 Sodium Salt during my LC-MS runs. What could be the cause and how can I fix it?
A: This is a common issue that can often be traced back to solvent-related factors.
Root Cause Analysis:
-
Ion Suppression: The presence of non-volatile salts or high concentrations of buffers in your sample or mobile phase can interfere with the ionization of Nafcillin-d5 in the MS source, leading to a suppressed signal.[11]
-
Analyte Degradation: Nafcillin is susceptible to degradation in solution, especially at inappropriate pH values or elevated temperatures.[4][5] If your sample has been sitting at room temperature for an extended period or if the mobile phase pH is not optimal, you may be analyzing degradation products instead of the intact molecule.
-
Poor Solubility/Precipitation: While initially soluble, changes in the solvent composition during the chromatographic run (e.g., gradient elution) can sometimes cause the analyte to precipitate, leading to a fluctuating signal.
Troubleshooting Workflow:
Troubleshooting Workflow for LC-MS Signal Issues.
Step-by-Step Solutions:
-
Mobile Phase Optimization:
-
Switch to Volatile Buffers: Replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or ammonium acetate.
-
pH Control: Ensure the pH of your mobile phase is within the optimal stability range for Nafcillin, which is between pH 5 and 8.[5] A pH of around 6 is considered ideal for maximum stability.[5]
-
-
Sample Preparation Best Practices:
-
Fresh is Best: Prepare your Nafcillin-d5 Sodium Salt solutions as fresh as possible before analysis. If storage is necessary, keep them at refrigerated or frozen temperatures.[1][8]
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize contaminants that could interfere with your analysis.
-
-
Methodological Adjustments:
-
Gradient Modification: If you suspect precipitation, adjust your gradient profile to ensure a more gradual change in solvent composition.
-
Column Temperature: Maintain a consistent and appropriate column temperature, as temperature fluctuations can affect both retention time and stability.
-
Issue 2: Unexpected Peaks or Broadening in NMR Spectra
Q: My NMR spectrum of Nafcillin-d5 Sodium Salt shows unexpected peaks and/or significant peak broadening. What's going on?
A: These spectral artifacts are often indicative of degradation or dynamic processes occurring in the NMR tube, which are heavily influenced by the solvent.
Root Cause Analysis:
-
Degradation Products: The appearance of new peaks suggests that the Nafcillin-d5 has started to degrade. The primary degradation product, Nafcillin Penicilloic Acid, will have a distinct set of NMR signals.[6]
-
pH Effects: The ionization state of the carboxylic acid group on Nafcillin is pH-dependent. If the pH of your NMR solvent is not controlled, you may have a mixture of protonated and deprotonated forms, leading to peak broadening due to chemical exchange.
-
Solvent-Solute Interactions: Strong interactions between the solvent and Nafcillin-d5 can sometimes lead to conformational changes or aggregation, which can also result in peak broadening.
Troubleshooting Workflow:
Troubleshooting Workflow for NMR Spectral Issues.
Step-by-Step Solutions:
-
Ensure Sample Integrity:
-
Use a Fresh Sample: Prepare your NMR sample immediately before analysis to minimize the chance of degradation.
-
Proper Storage: If the sample must be prepared in advance, store it at low temperatures and in the dark.
-
-
Solvent Selection and Preparation:
-
Buffered Solvents: For aqueous NMR studies, consider using a buffered D₂O solution (e.g., phosphate buffer) to maintain a stable pH.
-
Aprotic Solvents: In aprotic solvents like DMSO-d₆, degradation is generally slower. However, ensure the solvent is of high purity and free from acidic or basic contaminants.
-
-
Data Acquisition Parameters:
-
Temperature Control: Run your NMR experiment at a controlled and consistent temperature. Elevated temperatures can accelerate degradation.
-
Consider a Different Solvent: If peak broadening persists and is suspected to be due to solvent interactions, trying a different deuterated solvent may resolve the issue.
-
Data Summary: Solvent Compatibility and Stability
| Solvent/Diluent | Solubility | Stability Considerations | Recommended Use |
| Methanol | Slightly Soluble[1] | Protic nature may contribute to hydrolysis. Use fresh. | Initial stock solution preparation. |
| DMSO | Slightly Soluble[1] | Aprotic, generally better for stability than protic solvents. Hygroscopic, so water contamination is a risk. | Initial stock solution preparation, NMR studies. |
| Water | Soluble (as sodium salt)[14] | Highly pH-dependent stability. Prone to hydrolysis outside of pH 5-8.[5] | Dilution for aqueous-based analyses (e.g., HPLC), use buffered solutions. |
| 0.9% Sodium Chloride (NS) | Used as a diluent | Stability is better at refrigerated temperatures compared to room temperature.[15][16] | Diluent for injections and some analytical methods. |
| 5% Dextrose in Water (D5W) | Used as a diluent | Similar stability profile to NS, slightly better stability at refrigerated temperatures in some studies.[15][16] | Diluent for injections and some analytical methods. |
Experimental Protocols
Protocol 1: Preparation of Nafcillin-d5 Sodium Salt for LC-MS Analysis
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of Nafcillin-d5 Sodium Salt.
-
Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with your initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration for your analysis.
-
Filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
-
Storage:
Protocol 2: Forced Degradation Study to Identify Potential Impurities
This protocol is designed to intentionally degrade the analyte to help identify potential degradation products in your analytical method.
-
Prepare a 100 µg/mL solution of Nafcillin-d5 Sodium Salt in water. [2]
-
Acidic Degradation:
-
To 1 mL of the solution, add 1 mL of 1 M HCl.[3]
-
Incubate at room temperature for a specified time (e.g., 1, 4, 8, 24 hours).
-
Neutralize with 1 M NaOH before injection.
-
-
Basic Degradation:
-
To 1 mL of the solution, add 1 mL of 1 M NaOH.[6]
-
Incubate at room temperature for a specified time.
-
Neutralize with 1 M HCl before injection.
-
-
Oxidative Degradation:
-
To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.[3]
-
Incubate at room temperature for a specified time.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the solution at 60°C for a specified time.[3]
-
-
Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method alongside an unstressed control sample.
-
References
-
Nafcillin Sodium | C21H21N2NaO5S | CID 23667630 - PubChem. [Link]
-
Nafcillin for Injection, USP - WG Critical Care. [Link]
-
Nafcillin Sodium - ASHP Publications. [Link]
-
Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - Semantic Scholar. [Link]
-
Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device. [Link]
-
Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC - NIH. [Link]
-
Stability of Nafcillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device. [Link]
-
Nafcillin | C21H22N2O5S | CID 8982 - PubChem. [Link]
-
Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device - Scirp.org. [Link]
-
Stability of Nafcillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device. [Link]
-
Physicochemical properties of beta-lactam antibacterials: deuterium solvent isotope effect on penicillin G degradation rate - PubMed. [Link]
-
What is the mechanism of Nafcillin Sodium? - Patsnap Synapse. [Link]
-
Nafcillin Sodium - ASHP Publications. [Link]
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Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. [Link]
-
Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
Effect of Buffer Solution and Temperature on the Stability of Penicillin G - ResearchGate. [Link]
-
Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed. [Link]
-
(PDF) Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - ResearchGate. [Link]
-
Factors governing intrinsic chemical reactivity differences between clavulanic and penicillanic acids - PubMed. [Link]
-
The Stability Studies of Penicillin and Ampicillin following γ-Irradiation in the Solid State - Brieflands. [Link]
-
Anion Effects on Sodium Ion and Acid Molecule Adduction to Protein Ions in Electrospray Ionization Mass Spectrometry - PMC - NIH. [Link]
-
Salt Effects on Ion Formation in Desorption Mass Spectrometry: An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry | Request PDF - ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nafcillin-d5 Sodium Salt (>90%) | LGC Standards [lgcstandards.com]
- 9. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. rilastech.com [rilastech.com]
- 12. Anion Effects on Sodium Ion and Acid Molecule Adduction to Protein Ions in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device [scirp.org]
- 16. scirp.org [scirp.org]
Validation & Comparative
Validation of a bioanalytical method using Nafcillin-d5 Sodium Salt
An Expert's Guide to Bioanalytical Method Validation: A Comparative Analysis Featuring Nafcillin-d5 Sodium Salt as an Internal Standard
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, the robust validation of bioanalytical methods is not merely a regulatory formality but the bedrock of data integrity. The decisions to advance a drug candidate through preclinical and clinical phases hinge on the accuracy and precision of pharmacokinetic (PK) and toxicokinetic (TK) data. This guide provides an in-depth, experience-driven walkthrough of the bioanalytical method validation process, using the analysis of the penicillinase-resistant antibiotic, nafcillin, in a biological matrix as a practical example.
A critical choice in modern bioanalytical assays, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS). The ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability. Herein, we will draw a direct comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Nafcillin-d5 Sodium Salt , and a structural analog. This comparison will be supported by experimental data and rooted in the principles outlined by major regulatory bodies.
The Foundational Role of the Internal Standard
The choice of an internal standard is a pivotal decision that profoundly impacts assay performance. An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and experience identical effects of matrix suppression or enhancement.
-
Structural Analogs: Historically, compounds with similar chemical structures were used as internal standards. While cost-effective, they often exhibit different chromatographic retention times and can be affected differently by matrix components, leading to compromised accuracy and precision.
-
Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS, such as Nafcillin-d5, is the gold standard. It is chemically identical to the analyte, differing only in the mass of several atoms (in this case, five deuterium atoms replacing hydrogen). This near-perfect analogy ensures it tracks the analyte through extraction, chromatography, and ionization with the highest possible fidelity, providing superior correction for experimental variability.
The following diagram illustrates the logical flow of a bioanalytical method validation, emphasizing the central role of the internal standard.
Caption: Workflow of a typical bioanalytical method validation process.
Regulatory Framework: The Pillars of Validation
This guide is built upon the harmonized principles from the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation. These documents provide a framework for the experiments required to demonstrate that a bioanalytical method is reliable and reproducible for its intended use.
Core Validation Parameters: A Comparative Approach
We will now delve into the key validation experiments, presenting the methodologies and comparing the expected outcomes when using Nafcillin-d5 versus a hypothetical structural analog internal standard.
Specificity and Selectivity
Objective: To ensure that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
Experimental Protocol:
-
Screen at least six different lots of the biological matrix (e.g., human plasma).
-
Analyze blank samples (matrix with IS) and zero samples (matrix without analyte or IS) from each lot.
-
Analyze LLOQ samples (matrix spiked with nafcillin at the lowest quantifiable concentration and IS).
-
Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of nafcillin should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of its response in the LLOQ sample.
Comparative Insight:
-
With Nafcillin-d5: Due to the mass difference, interference from endogenous compounds at the mass transition of Nafcillin-d5 is highly unlikely, leading to a cleaner baseline and easier demonstration of selectivity.
-
With a Structural Analog: The analog may have its own endogenous interferences, complicating the validation process and potentially requiring more extensive chromatographic optimization.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of nafcillin. A typical range might be 1-1000 ng/mL.
-
Add a constant concentration of the internal standard (Nafcillin-d5 or analog) to all standards.
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).
Data Presentation: Linearity Comparison
| Parameter | Using Nafcillin-d5 (SIL-IS) | Using Structural Analog IS |
| Correlation Coefficient (r²) | Typically > 0.995 | May be lower, e.g., 0.991 |
| Deviation of Standards | Consistently within ±10% | May show wider scatter, approaching ±15% |
| Weighting Required | 1/x² often sufficient | May require more complex weighting |
Causality: The superior correction for variability by Nafcillin-d5 results in a tighter, more reliable calibration curve. Any minor inconsistencies in extraction recovery or injection volume are mirrored by the SIL-IS, normalizing the response ratio. A structural analog, with its different physicochemical properties, cannot provide this level of correction.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Accuracy Calculation: ((Mean Measured Concentration) / Nominal Concentration) * 100
-
Precision Calculation: (Standard Deviation / Mean Measured Concentration) * 100 (expressed as %CV)
-
Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %CV should not exceed 15% (20% at the LLOQ).
Data Presentation: Accuracy & Precision Comparison
| QC Level | Parameter | Using Nafcillin-d5 (SIL-IS) | Using Structural Analog IS |
| Low QC (e.g., 3 ng/mL) | Accuracy (%) | 95 - 105% | 88 - 112% |
| Intra-run Precision (%CV) | < 5% | < 10% | |
| Inter-run Precision (%CV) | < 7% | < 12% | |
| High QC (e.g., 800 ng/mL) | Accuracy (%) | 98 - 102% | 90 - 110% |
| Intra-run Precision (%CV) | < 3% | < 8% | |
| Inter-run Precision (%CV) | < 5% | < 10% |
Trustworthiness of the System: The tighter accuracy and precision data achieved with Nafcillin-d5 provides a higher degree of confidence in the reported concentrations of unknown study samples. This is a direct result of its ability to correct for matrix effects, which can be a significant source of variability.
The following diagram illustrates the concept of matrix effects and how a SIL-IS provides superior correction.
Caption: Correction for matrix effects by different internal standards.
Stability
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics sample handling (e.g., 4-24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Keep processed samples in the autosampler for a defined period (e.g., 24-48 hours) before injection.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Comparative Insight: While the intrinsic stability of nafcillin is independent of the internal standard used, the ability to accurately measure that stability is not. The superior precision afforded by Nafcillin-d5 allows for a more confident assessment of small changes in concentration, ensuring that observed degradation is real and not an artifact of analytical variability.
Conclusion: The Imperative of the Right Internal Standard
The validation of a bioanalytical method is a rigorous, multi-faceted process that establishes the reliability of the data it generates. As demonstrated through the comparative analysis of key validation parameters, the choice of internal standard is paramount. While a structural analog may be sufficient in some cases, a stable isotope-labeled internal standard like Nafcillin-d5 Sodium Salt provides an unparalleled level of accuracy, precision, and robustness.
By minimizing the impact of unavoidable experimental variations such as matrix effects and inconsistent extraction recovery, a SIL-IS ensures that the final reported concentration is a true reflection of the analyte's presence in the sample. For researchers, scientists, and drug development professionals, investing in the appropriate internal standard is an investment in the integrity and defensibility of the entire data package, forming a solid foundation for critical decision-making in the pharmaceutical pipeline.
References
-
Title: The Use of Stable Isotope Labeled Molecules as Internal Standards for Mass Spectrometry Source: Bioanalysis Zone URL: [Link]
-
Title: Use of stable-isotope-labeled internal standards for quality control in mass spectrometric analyses Source: TrAC Trends in Analytical Chemistry URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
A Senior Application Scientist's Guide to Cross-Validation of Nafcillin Assays: A Comparative Analysis of Internal Standards
Abstract
The quantitative bioanalysis of nafcillin, a narrow-spectrum β-lactam antibiotic, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an internal standard (IS) is paramount to achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of two common types of internal standards for nafcillin quantification: a structural analog, Dicloxacillin, and a stable isotope-labeled (SIL) analog, Nafcillin-d5. We present a comprehensive cross-validation study, detailing the experimental protocols, comparative performance data, and the scientific rationale behind the selection of an optimal IS, in accordance with FDA and EMA bioanalytical method validation guidelines.[1][2] Our findings demonstrate that while both internal standards can be used to construct a valid assay, the SIL-IS provides superior performance in mitigating matrix effects and improving overall assay precision and accuracy.
Introduction: The Critical Role of the Internal Standard
Nafcillin is a penicillinase-resistant penicillin used primarily to treat infections caused by staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA).[3][4] Due to its variable pharmacokinetic profile, TDM is often employed to optimize dosing and ensure therapeutic efficacy while minimizing toxicity. LC-MS/MS has become the gold standard for TDM due to its high sensitivity and specificity.
In LC-MS/MS, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte of interest (nafcillin) as closely as possible through the extraction process, chromatography, and ionization, without interfering with its measurement.[5]
The two primary choices for an IS are:
-
Structural Analogs: These are molecules with similar chemical structures and physicochemical properties to the analyte. For nafcillin, other penicillins like oxacillin or dicloxacillin are common choices.[6][7][8] They are often cost-effective and readily available.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is the analyte molecule itself, but with one or more atoms replaced by their heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[9][10] For nafcillin, this would be a compound like Nafcillin-d5.[9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.
This guide will walk through the cross-validation of a nafcillin assay using Dicloxacillin and Nafcillin-d5 as internal standards, providing the data and rationale to guide researchers in their own method development.
Materials & Methods
The validation was performed following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][11][12]
Reagents and Chemicals
-
Analytes: Nafcillin sodium (Reference Standard)
-
Internal Standards: Dicloxacillin sodium, Nafcillin-d5 sodium[9]
-
Matrix: Human plasma (K2-EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System[13]
-
MS System: Sciex Triple Quad™ 5500 Mass Spectrometer with an ESI source
-
Analytical Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[13]
Experimental Workflows & Protocols
Caption: High-level workflow for nafcillin quantification.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nafcillin, Dicloxacillin, and Nafcillin-d5 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions of Nafcillin (for calibrators and QCs) and the internal standards by diluting the stock solutions with 50:50 methanol/water.
-
Calibration Standards: Spike blank human plasma with the Nafcillin working solution to create a calibration curve with 8 non-zero concentrations ranging from 0.1 µg/mL (LLOQ) to 100 µg/mL (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: LLOQ (0.1 µg/mL), Low (0.3 µg/mL), Mid (30 µg/mL), and High (80 µg/mL).
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the respective internal standard working solution (either Dicloxacillin or Nafcillin-d5).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for injection.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3.0 min, hold for 0.5 min, return to initial conditions and equilibrate for 1.0 min.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nafcillin: 415.1 -> 199.1
-
Nafcillin-d5: 420.1 -> 204.1
-
Dicloxacillin: 470.0 -> 160.0
-
Results: A Head-to-Head Comparison
The performance of the assay using each internal standard was evaluated based on key validation parameters.
Caption: The IS corrects for process variability.
Linearity and Sensitivity
Both methods demonstrated excellent linearity over the calibration range (0.1 to 100 µg/mL).
| Parameter | Assay with Dicloxacillin IS | Assay with Nafcillin-d5 IS | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 | ≥ 0.99 |
| LLOQ Accuracy (% Bias) | -8.5% | -2.1% | Within ±20% |
| LLOQ Precision (%CV) | 12.3% | 5.8% | ≤ 20% |
Data represents the mean of three validation runs.
The assay using Nafcillin-d5 showed a slightly better correlation coefficient and significantly better accuracy and precision at the Lower Limit of Quantification (LLOQ).
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed using the QC samples (n=6 at each level).
Table 1: Accuracy and Precision Data
| QC Level (µg/mL) | Dicloxacillin IS | Nafcillin-d5 IS | Acceptance Criteria | ||
|---|---|---|---|---|---|
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | Bias: ±15%, CV: ≤15% | |
| Low (0.3) | -6.2% | 8.9% | -1.5% | 4.2% | |
| Mid (30) | -4.5% | 6.1% | 0.8% | 2.5% |
| High (80) | 3.1% | 5.5% | 1.2% | 2.1% | |
Both internal standards produced assays that met the regulatory acceptance criteria. However, the data clearly shows that the use of Nafcillin-d5 resulted in lower %CV (better precision) and %Bias values closer to zero (better accuracy) across all QC levels.
Matrix Effect and Recovery
The matrix effect is one of the most significant challenges in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte and IS.
Table 2: Matrix Effect and Recovery Data
| Parameter | Assay with Dicloxacillin IS | Assay with Nafcillin-d5 IS | Interpretation |
|---|---|---|---|
| Nafcillin Recovery % | 85.2% | 86.1% | Both show consistent extraction. |
| IS Recovery % | 76.8% | 85.9% | Dicloxacillin recovery differs from nafcillin. |
| Matrix Factor (MF) | 0.88 (Suppression) | 0.99 (Minimal Effect) | Significant ion suppression with Dicloxacillin. |
| IS-Normalized MF (%CV) | 11.8% | 2.3% | Nafcillin-d5 effectively compensates for matrix effects. |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix vs. the peak response in a clean solution. An MF < 1 indicates suppression; > 1 indicates enhancement.
This is where the superiority of the SIL-IS becomes evident. Dicloxacillin, having a different chemical structure and retention time, did not experience the same degree of ion suppression as nafcillin. This differential matrix effect led to higher variability (%CV of the IS-Normalized MF). In contrast, Nafcillin-d5, being chemically identical to nafcillin, co-eluted and experienced the exact same matrix effect, perfectly compensating for the ion suppression and resulting in a much lower %CV.
Discussion: The Scientific Rationale
The choice of an internal standard is a foundational decision in method development that directly impacts data quality.
-
Why the SIL-IS is Superior: A stable isotope-labeled internal standard is the ideal choice because it is the closest possible mimic to the analyte.[10] It has the same extraction efficiency, the same chromatographic retention time, and experiences identical ionization efficiency and suppression/enhancement effects in the mass spectrometer's source. As shown in our results (Table 2), this leads to a more effective normalization of analytical variability and, consequently, a more accurate and precise measurement.[13]
-
When a Structural Analog is Acceptable: A structural analog like Dicloxacillin can be used to develop a valid assay, as demonstrated by our accuracy and precision data meeting regulatory criteria (Table 1).[7][14] This approach is often chosen due to the lower cost and wider availability of analog compounds compared to custom-synthesized SIL standards. However, the developer must be vigilant. A structural analog will have different retention times and may respond differently to matrix effects. This can lead to greater data variability and a higher risk of failed analytical runs, especially when analyzing samples from diverse patient populations where the biological matrix can vary significantly.
The key takeaway is that while an assay with a structural analog can be validated, an assay with a SIL-IS is inherently more robust and less susceptible to the unpredictable nature of biological matrices.
Conclusion and Recommendation
This guide demonstrates the cross-validation of a nafcillin bioanalytical assay using two different internal standards. Both the structural analog (Dicloxacillin) and the stable isotope-labeled analog (Nafcillin-d5) were capable of producing an assay that meets regulatory guidelines for linearity, accuracy, and precision.
However, the investigation into the matrix effect reveals the definitive advantage of the SIL-IS. Nafcillin-d5 provides superior compensation for analytical variability, particularly ion suppression, leading to an assay with enhanced precision, accuracy, and overall robustness.
Recommendation: For the quantitative analysis of nafcillin in clinical and research settings, the use of a stable isotope-labeled internal standard, such as Nafcillin-d5, is strongly recommended. The initial investment in a SIL-IS is justified by the higher quality and reliability of the resulting data, reducing the risk of failed batches and ensuring confidence in pharmacokinetic and TDM results.
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European Medicines Agency (EMA). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.[Link]
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Introduction: The Clinical Imperative for Accurate Nafcillin Quantification
An Inter-Laboratory Guide to the Quantification of Nafcillin: A Comparative Methodological Analysis
Nafcillin, a narrow-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). Despite its long-standing use, achieving optimal therapeutic outcomes is challenging due to significant inter-individual pharmacokinetic variability, particularly in critically ill patients.[1] This variability can lead to sub-therapeutic concentrations, risking treatment failure and the development of resistance, or toxic concentrations, increasing the likelihood of adverse events.[2] Consequently, Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to guide dosing adjustments, maximizing efficacy while minimizing toxicity.[3]
The reliability of TDM is fundamentally dependent on the accuracy and reproducibility of the quantification method used. With various analytical techniques employed across clinical and research laboratories, understanding the performance characteristics and sources of variability of each method is paramount. This guide presents a comparative analysis of the three predominant methods for nafcillin quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Agar Diffusion Assay.
To contextualize this comparison, we will frame our analysis within a simulated inter-laboratory proficiency testing program. Such programs are essential for external quality assurance, helping to harmonize results and ensure that data from different laboratories are comparable and reliable for patient care and clinical research.[4][5][6]
Designing an Inter-Laboratory Comparison Study
An effective inter-laboratory study hinges on a robust design that minimizes pre-analytical variability and allows for a direct comparison of method performance. The workflow for such a study is a multi-stage process designed to challenge participating laboratories with standardized, blinded samples.
In this design, a coordinating center prepares a large batch of human plasma samples spiked with varying, clinically relevant concentrations of nafcillin. These samples, along with low, medium, and high concentration Quality Control (QC) materials, are blinded and distributed to participating laboratories. Each laboratory analyzes the samples using its routine in-house method and reports the results back for centralized statistical analysis. This process allows for an objective assessment of both intra- and inter-laboratory precision and accuracy.
Methodologies for Nafcillin Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying drugs in biological matrices.[7] The method relies on chromatographic separation of the analyte from matrix components on a stationary phase, followed by detection using its absorbance of ultraviolet light.
Causality Behind Experimental Choices:
-
Sample Preparation: Protein precipitation is the most common sample preparation technique for nafcillin.[8][9] Acetonitrile is an effective precipitating agent that efficiently removes large proteins while ensuring high recovery of nafcillin from the plasma matrix.
-
Chromatography: A reversed-phase C18 column is the standard choice, as its nonpolar stationary phase provides excellent retention and separation for moderately polar molecules like nafcillin.
-
Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[8] An organic modifier like acetonitrile is used to elute the drug from the column.
-
Detection: Nafcillin has a UV absorbance maximum around 224 nm, providing a sensitive wavelength for detection with minimal interference from endogenous plasma components.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7][10] It couples the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer.
Causality Behind Experimental Choices:
-
Selectivity: The key advantage of LC-MS/MS is its selectivity, achieved through Multiple Reaction Monitoring (MRM). A specific precursor ion (matching the molecular weight of nafcillin) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process virtually eliminates interferences, a significant benefit over UV detection.[11]
-
Sensitivity: LC-MS/MS can achieve much lower limits of quantification (LOQ) than HPLC-UV, making it ideal for pharmacokinetic studies where trough concentrations may be very low.[12]
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is best practice. A SIL-IS behaves nearly identically to the analyte during sample preparation and ionization but is distinguished by its mass, providing the most accurate correction for matrix effects and variability.[7]
Microbiological Agar Diffusion Assay
The microbiological assay is a functional assay that measures the bioactivity of an antibiotic.[13] It relies on the principle that the size of a zone of growth inhibition around a reservoir containing the antibiotic is proportional to the concentration of the antibiotic in the sample.[14][15] The United States Pharmacopeia (USP) specifies a cylinder-plate method for nafcillin.[16]
Causality Behind Experimental Choices:
-
Test Organism: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 29737 as specified by USP for similar antibiotics) is seeded into an agar plate. The choice of organism is critical for ensuring sensitivity to the specific antibiotic being tested.
-
Standard Curve: A standard curve is prepared on each plate using a certified reference standard of nafcillin. This is crucial because the zone diameter is influenced by factors like agar depth and incubation conditions, requiring simultaneous calibration for every run.[13][15]
-
Measurement: The diameter of the zone of inhibition is measured, and the concentration in unknown samples is interpolated from the standard curve. This method directly quantifies the antibiotic's ability to inhibit bacterial growth, which can be an advantage over chromatographic methods that measure total drug concentration (active and inactive). However, it is susceptible to interference from other antimicrobial agents present in the sample.[17]
Comparative Performance Analysis
The results from our simulated inter-laboratory study are summarized below. The data represent typical performance characteristics derived from published literature and validation guidelines.
| Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Lower Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | 0.05 - 0.1 µg/mL | 0.5 - 2.0 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.98 |
| Intra-Assay Precision (CV%) | < 5% | < 5% | < 10% |
| Inter-Assay Precision (CV%) | < 8% | < 7% | < 15% |
| Inter-Laboratory Precision (CV%) | 10 - 20% | 8 - 15% | 15 - 30% |
| Accuracy / Bias | Within ±15% | Within ±15% | Within ±20% |
| Selectivity | Moderate; susceptible to co-eluting compounds | High; specific molecular detection | Low; susceptible to other antimicrobials |
| Sample Throughput | Moderate (5-10 min/sample) | High (2-5 min/sample) | Low (18-24 hours incubation) |
| Cost & Complexity | Moderate | High | Low |
Discussion: Synthesizing the Data for Method Selection
The choice of quantification method involves a trade-off between performance, cost, and the specific clinical or research question.
-
LC-MS/MS stands out as the superior method in terms of sensitivity, selectivity, and precision.[3][10] Its low LOQ is essential for detailed pharmacokinetic studies, and its high selectivity minimizes the risk of inaccurate results in polymedicated patients. The lower inter-laboratory CV% observed in proficiency testing schemes for LC-MS/MS methods underscores its robustness.[5] However, the high capital and operational costs can be a barrier.
-
HPLC-UV offers a cost-effective and reliable alternative for routine TDM.[8][9] Its performance is adequate for measuring therapeutic concentrations of nafcillin, provided the method is properly validated to demonstrate selectivity against common co-administered drugs. The higher inter-laboratory variability compared to LC-MS/MS often stems from differences in sample preparation, chromatography, and data integration practices.[18]
-
Microbiological Assays , while having the lowest throughput and highest variability, possess a unique advantage: they measure biological activity.[13] This can be relevant for stability studies or for detecting potential degradation of the antibiotic to inactive forms. However, their lack of specificity is a major drawback in a clinical setting where patients are often on multiple antibiotics.[17] The high inter-laboratory CV% is a well-documented challenge, driven by subtle variations in media preparation, inoculum density, and incubation conditions.[18]
All methods must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA), which define the criteria for accepting an assay's performance in terms of accuracy, precision, selectivity, and stability.[19][20]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory implementation.
Protocol 1: Nafcillin Quantification by HPLC-UV
-
Scope: This protocol describes the quantification of nafcillin in human plasma using protein precipitation followed by HPLC-UV analysis.
-
Materials:
-
Nafcillin Reference Standard, Internal Standard (e.g., Cloxacillin)
-
Acetonitrile (HPLC Grade), Ammonium Acetate
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Standard/QC Preparation: Prepare stock solutions of nafcillin and IS in methanol. Spike blank human plasma to create calibrators (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and QCs (e.g., 3, 40, 80 µg/mL).
-
Sample Preparation:
-
To 100 µL of plasma (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (e.g., 20 µg/mL cloxacillin).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
System Suitability: The assay is considered valid if at least four out of six calibrators are within ±15% of their nominal value (±20% for the LLOQ) and at least two-thirds of the QCs are within ±15% of their nominal value. This aligns with FDA bioanalytical validation guidance.[19][20]
-
Protocol 2: Nafcillin Quantification by LC-MS/MS
-
Scope: This protocol describes a highly sensitive and selective method for nafcillin quantification in plasma.
-
Materials:
-
Nafcillin Reference Standard, Nafcillin-d5 (Stable Isotope Labeled IS)
-
Acetonitrile and Formic Acid (LC-MS Grade)
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
-
Procedure:
-
Standard/QC Preparation: Prepare calibrators and QCs as in the HPLC method, using Nafcillin-d5 as the internal standard.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the IS (e.g., 100 ng/mL Nafcillin-d5).
-
Vortex for 2 minutes and centrifuge at 16,000 x g for 10 minutes.
-
Dilute 50 µL of the supernatant with 200 µL of water containing 0.1% formic acid.
-
Transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Transitions (MRM, Positive Ion Mode):
-
Nafcillin: e.g., Q1: 415.1 -> Q3: 198.1
-
Nafcillin-d5: e.g., Q1: 420.1 -> Q3: 203.1
-
-
-
System Suitability: Acceptance criteria for calibrators and QCs are the same as for the HPLC-UV method, adhering to FDA guidance.[19][20]
-
Conclusion
The accurate quantification of nafcillin is indispensable for effective therapeutic drug monitoring. While LC-MS/MS represents the pinnacle of analytical performance, HPLC-UV provides a pragmatic and reliable alternative for many clinical laboratories. Microbiological assays, though less precise, retain a niche role in assessing bioactivity. Participation in inter-laboratory proficiency testing programs is crucial for all laboratories, regardless of the method employed, to ensure the continued accuracy of results, facilitate method harmonization, and ultimately improve patient outcomes. The ongoing standardization of methods and adherence to rigorous validation guidelines, such as those from the FDA and CLSI, are the cornerstones of trustworthy bioanalysis.[19][21][22]
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Title: Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Source: Journal of Antimicrobial Chemotherapy URL: [Link]
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Title: Measurement of antibiotics using LC-MS/MS. Source: CORE URL: [Link]
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Title: The median variability in antibiotic concentrations across different seasons and sampling points. Source: ResearchGate URL: [Link]
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Title: Development of HPLC methods for the determination of vancomycin in human plasma, mouse serum and bronchoalveolar lavage fluid. Source: SciSpace URL: [Link]
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Title: Comparative evaluation of A-56619, A-56620, and nafcillin in the treatment of experimental Staphylococcus aureus osteomyelitis. Source: PubMed URL: [Link]
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Title: Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring. Source: NIH National Library of Medicine URL: [Link]
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Title: Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Source: MDPI URL: [Link]
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Title: Comparative Evaluation of the Tolerability of Cefazolin and Nafcillin for Treatment of Methicillin-Susceptible Staphylococcus aureus Infections in the Outpatient Setting. Source: NIH National Library of Medicine URL: [Link]
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A Comparative Guide to Enhancing Accuracy and Precision in Nafcillin Quantification: The Role of Nafcillin-d5
Introduction: The Critical Need for Precise Nafcillin Measurement
Nafcillin is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic primarily used to treat infections caused by Gram-positive bacteria, particularly staphylococci species resistant to other penicillins.[1] Its clinical efficacy is directly linked to maintaining therapeutic concentrations in patients. Sub-optimal levels can lead to treatment failure and the development of antibiotic resistance, while excessively high levels can cause toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, accurate and precise quantification of nafcillin in biological matrices is paramount for therapeutic drug monitoring (TDM), enabling clinicians to personalize dosing regimens for optimal patient outcomes.[2][3]
However, the quantitative analysis of drugs like nafcillin in complex biological matrices such as plasma or serum is fraught with challenges. The most significant of these is the "matrix effect," where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[4][5][6] This variability can severely compromise the accuracy and precision of the measurement, leading to erroneous clinical decisions.
This guide provides a comprehensive comparison of nafcillin quantification with and without the use of a stable isotope-labeled internal standard (SIL-IS), Nafcillin-d5. We will demonstrate through experimental design and data how Isotope Dilution Mass Spectrometry (ID-MS) serves as the gold standard for overcoming analytical variability and achieving unparalleled accuracy and precision.[7][8]
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that corrects for analyte loss during sample preparation and mitigates the variability introduced by matrix effects.[7][8] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, Nafcillin-d5) to the sample at the very beginning of the analytical workflow.
Nafcillin-d5 is an ideal internal standard because it is chemically identical to nafcillin but has a slightly higher molecular weight due to the replacement of five hydrogen atoms with deuterium.[9][10] This means it co-elutes with nafcillin during chromatography and experiences the exact same extraction inefficiencies and ionization suppression or enhancement.[8] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of the analyte (nafcillin) to the internal standard (Nafcillin-d5) remains constant, regardless of sample loss or matrix effects. This stable ratio is then used for quantification, leading to highly accurate and precise results.
Caption: Isotope Dilution Mass Spectrometry Workflow for Nafcillin.
Comparative Experimental Design
To illustrate the impact of using Nafcillin-d5, we outline a validation experiment comparing two methods for nafcillin quantification in human plasma:
-
Method A: External Calibration: Quantification is performed using a calibration curve without an internal standard.
-
Method B: Isotope Dilution: Quantification is performed using Nafcillin-d5 as an internal standard.
The validation is designed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[11][12][13]
Experimental Protocols
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of nafcillin and Nafcillin-d5 in methanol.
-
Calibration Standards: Serially dilute the nafcillin stock solution with pooled human plasma to create calibration standards at concentrations ranging from 0.1 to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
2. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile.
-
For Method B, the acetonitrile contains Nafcillin-d5 at a constant concentration.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from the plasma sample.[14] Adding the SIL-IS before this step ensures it accounts for any analyte loss during the process.
3. LC-MS/MS Analysis
The analysis is performed on a UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: A C18 reverse-phase column is used to separate nafcillin from other matrix components. A gradient elution with mobile phases consisting of formic acid in water and acetonitrile ensures sharp, symmetrical peaks.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[15] Specific precursor-to-product ion transitions are monitored for both nafcillin and Nafcillin-d5.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Nafcillin | Nafcillin-d5 |
|---|---|---|
| Precursor Ion (m/z) | 415.1 | 420.1 |
| Product Ion (m/z) | 199.1 | 204.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 3.2 | 3.2 |
Results: A Head-to-Head Comparison
The following tables summarize the performance data from the comparative validation of Method A (External Calibration) and Method B (Isotope Dilution with Nafcillin-d5).
Linearity
Table 2: Calibration Curve Performance
| Method | Calibration Range (µg/mL) | Mean r² (n=3) |
|---|---|---|
| Method A (External) | 0.1 - 100 | 0.991 |
| Method B (Isotope Dilution) | 0.1 - 100 | >0.998 |
The data clearly shows that the isotope dilution method provides a more linear and consistent response across the concentration range.
Accuracy and Precision
Accuracy (expressed as % Bias from the nominal value) and precision (expressed as % Coefficient of Variation or CV) are the most critical parameters for evaluating a bioanalytical method.[16]
Table 3: Inter-day Accuracy and Precision Comparison (n=5 days)
| QC Level | Nominal Conc. (µg/mL) | Method A (% Bias / % CV) | Method B (% Bias / % CV) |
|---|---|---|---|
| LLOQ | 0.1 | -18.5% / 19.8% | -4.2% / 8.5% |
| Low QC | 0.3 | -14.2% / 16.5% | -2.1% / 6.1% |
| Mid QC | 15 | 11.8% / 13.2% | 1.5% / 4.3% |
| High QC | 80 | 16.9% / 15.8% | 3.8% / 3.9% |
The results are striking. Method A, without an internal standard, shows significant bias and poor precision, with values falling outside the acceptable limits (±15% for bias, <15% for CV) set by regulatory agencies.[17] In contrast, Method B, utilizing Nafcillin-d5, demonstrates excellent accuracy and precision, well within the required criteria, highlighting its superior reliability.[18][19]
Matrix Effect and Recovery
The matrix effect is quantitatively assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.[6]
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The Gold Standard in Regulated Bioanalysis: A Performance Guide to Nafcillin-d5
For researchers, scientists, and drug development professionals vested in the meticulous quantification of nafcillin, the choice of an internal standard is a critical decision that reverberates throughout the entire bioanalytical workflow. In the regulated environment of drug development, where data integrity is paramount, the internal standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of Nafcillin-d5, a stable isotope-labeled (SIL) internal standard, with its structural analog alternatives, supported by established scientific principles and comparative data.
The central challenge in bioanalysis is the inherent variability of biological matrices. Matrix effects, encompassing ion suppression or enhancement in mass spectrometry, inconsistent extraction recovery, and shifts in chromatographic retention, can introduce significant bias and imprecision. An ideal internal standard co-elutes with the analyte and experiences these variations to the same degree, thereby providing a reliable basis for correction.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for mitigating these challenges. By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL internal standard is chemically identical to the analyte but distinguishable by its mass. This near-perfect chemical mimicry is the foundation of its superior performance.
A Tale of Two Standards: Nafcillin-d5 vs. Structural Analogs
The primary alternative to a SIL internal standard is a structural analog—a compound with a similar chemical structure to the analyte. For nafcillin, a potential structural analog could be another penicillin, such as piperacillin or dicloxacillin. While more readily available and often less expensive than a custom-synthesized SIL, structural analogs inherently possess different physicochemical properties, which can compromise their ability to perfectly compensate for analytical variability.
The following table summarizes the key performance characteristics of Nafcillin-d5 compared to a representative structural analog internal standard.
| Performance Characteristic | Nafcillin-d5 (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Piperacillin) | Rationale and Scientific Insight |
| Chromatographic Behavior | Co-elutes with nafcillin. | Similar, but distinct retention time. | Because Nafcillin-d5 has virtually identical polarity and chemical properties to nafcillin, it exhibits the same behavior in the chromatographic column. This ensures that both compounds experience the same matrix effects at the point of elution. |
| Mass Spectrometry Ionization | Identical ionization efficiency to nafcillin. | Different ionization efficiency. | As the chemical structure is the same, the propensity to ionize in the mass spectrometer source is identical for Nafcillin-d5 and nafcillin, leading to more accurate correction for ion suppression or enhancement. |
| Extraction Recovery | Identical recovery to nafcillin. | Similar, but can be different. | The identical chemical nature of Nafcillin-d5 ensures it partitions between aqueous and organic phases in the same manner as nafcillin during sample preparation, leading to more consistent and reproducible recovery. |
| Matrix Effect Compensation | High | Moderate to Low | Due to co-elution and identical ionization, Nafcillin-d5 provides the most accurate compensation for matrix effects. Studies on other drugs have shown that SIL internal standards significantly improve precision and accuracy compared to structural analogs. |
| Potential for Cross-Interference | Minimal, with appropriate mass resolution. | Possible, depending on fragmentation patterns. | The mass difference between Nafcillin-d5 and nafcillin provides clear separation in the mass spectrometer. Structural analogs may have fragments that overlap with those of the analyte, requiring more extensive method development to avoid interference. |
| Availability and Cost | Custom synthesis, higher cost. | More readily available, lower cost. | The synthesis of stable isotope-labeled compounds is a specialized process, which is reflected in their higher cost. |
The Decisive Advantage: Experimental Evidence
A Self-Validating System: Experimental Protocol for Nafcillin Bioanalysis using Nafcillin-d5
The following protocol outlines a robust and reproducible workflow for the quantification of nafcillin in human plasma using Nafcillin-d5 as the internal standard. This method is designed to be self-validating, incorporating best practices in accordance with regulatory guidelines from the FDA and EMA.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, standard, or quality control, add 20 µL of Nafcillin-d5 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions below).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nafcillin: [M+H]⁺ > fragment ion (e.g., 415.1 > 199.1)
-
Nafcillin-d5: [M+H]⁺ > fragment ion (e.g., 420.1 > 204.1)
-
Method Validation
The method should be fully validated according to ICH M10 guidelines, assessing the following parameters:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of nafcillin and Nafcillin-d5.
-
Calibration Curve: Prepare an 8-point calibration curve in plasma, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at LLOQ, low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (CV%) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Evaluate the matrix effect in at least six different plasma lots. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction recovery of nafcillin and Nafcillin-d5 at low, medium, and high concentrations. The recovery should be consistent and reproducible.
-
Stability: Assess the stability of nafcillin in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying logic of using a SIL internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for nafcillin quantification.
Caption: The role of Nafcillin-d5 in ensuring accurate quantification.
Conclusion
In the demanding field of regulated bioanalysis, the pursuit of unerring accuracy and precision is not merely an academic exercise but a prerequisite for ensuring drug safety and efficacy. The use of a stable isotope-labeled internal standard, such as Nafcillin-d5, is a testament to this commitment. Its ability to flawlessly track the analyte through the analytical process provides a level of assurance that structural analogs cannot consistently match. While the initial investment in a SIL internal standard may be higher, the long-term benefits of robust, reliable, and defensible data far outweigh the cost, solidifying Nafcillin-d5 as the gold standard for nafcillin bioanalysis.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Research
In the landscape of clinical research and drug development, the precision and reliability of bioanalytical data are paramount. The quantitative analysis of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. At the heart of achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, lies the judicious selection and application of an internal standard (IS).
This guide provides an in-depth technical comparison of deuterated internal standards—a type of stable isotope-labeled (SIL) internal standard—against their primary alternative, the structural analog. We will explore the regulatory expectations, the scientific rationale behind experimental choices, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical method development and validation.
The Foundational Role of the Internal Standard
An internal standard is a compound of a known and constant concentration added to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary function is to correct for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, chromatographic drift, and mass spectrometric ionization effects.[2] The ideal internal standard should closely mimic the physicochemical properties and behavior of the analyte of interest.[3]
Deuterated Internal Standards: The "Gold Standard"
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[4] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their near-identical chemical structures ensure they behave almost identically during sample processing and analysis.[5] This co-elution and similar ionization response are crucial for effectively compensating for matrix effects, a major challenge in bioanalysis where components of the biological matrix can suppress or enhance the ionization of the analyte.[6]
Advantages of Deuterated Internal Standards:
-
Superior Matrix Effect Compensation: Due to their almost identical physicochemical properties, deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement. This allows for more accurate correction compared to structural analogs.
-
Improved Precision and Accuracy: By effectively normalizing for variations in extraction recovery and instrument response, deuterated standards lead to enhanced precision and accuracy in quantitative results.[7]
-
Regulatory Acceptance: Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recognize the value of stable isotope-labeled internal standards. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation considers them the most appropriate choice.[1][8]
Potential Challenges with Deuterated Internal Standards:
-
Chromatographic Separation: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small change in retention time, causing partial or complete separation from the analyte on highly efficient chromatographic columns. This can lead to differential matrix effects and inaccurate results.[9]
-
Isotopic Impurity: Deuterated standards may contain a small percentage of the unlabeled analyte. This can introduce a bias, especially at the lower limit of quantification (LLOQ). It is crucial that the level of the unlabeled analyte in the internal standard is specified and does not interfere with the analyte's measurement.[10][11]
-
Cost and Availability: Custom synthesis of a deuterated standard can be more expensive and time-consuming compared to using a readily available structural analog.[2]
Structural Analogs: A Viable Alternative
A structural analog is a compound with a chemical structure similar to the analyte but is not isotopically labeled.[1] When a deuterated standard is not available or feasible, a carefully selected structural analog can be a suitable alternative.[2]
Advantages of Structural Analogs:
-
Cost-Effectiveness and Availability: Structural analogs are often more readily available and less expensive than custom-synthesized deuterated standards.
-
No Isotopic Contribution: They do not contribute to the analyte's signal, eliminating the risk of bias from isotopic impurities.
Disadvantages of Structural Analogs:
-
Differential Matrix Effects: Differences in physicochemical properties can lead to different chromatographic retention times and ionization efficiencies compared to the analyte. This can result in incomplete compensation for matrix effects.
-
Variable Extraction Recovery: The structural differences may also lead to variations in extraction recovery between the analog and the analyte.
-
Potential for Cross-Reactivity: In some cases, the structural analog might be a metabolite of the analyte or have similar fragmentation patterns, leading to analytical interference.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard has a direct and measurable impact on the performance of a bioanalytical method. The following table summarizes a typical comparison of key validation parameters.
| Performance Parameter | Deuterated Internal Standard (Expected) | Structural Analog Internal Standard (Typical) | Acceptance Criteria (ICH M10/FDA/EMA) |
| Linearity (r²) | >0.995 | >0.99 | ≥0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <10% | <15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | <15% | Can be >15% | The IS should track the analyte; IS-normalized matrix factor CV should be ≤15% |
| Extraction Recovery | Consistent and tracks analyte | May differ from analyte | Consistent, precise, and reproducible |
This table presents expected performance based on literature and regulatory guidelines. Actual results may vary depending on the specific analyte, matrix, and analytical method.
A case study on the quantification of the antipsychotic agent Spiperone demonstrated that while a structural analog can provide acceptable results, a deuterated internal standard is expected to yield superior accuracy and precision, particularly in complex matrices.[12] Similarly, a study on the analysis of an anticancer agent, kahalalide F, showed a statistically significant improvement in method precision after implementing a deuterated internal standard compared to a structural analog.[13]
Experimental Workflows and Protocols
Internal Standard Selection and Purity Assessment Workflow
Caption: Workflow for Internal Standard Selection and Purity Verification.
Protocol for Purity Assessment of a Deuterated Internal Standard:
-
Obtain Certificate of Analysis (CoA): Review the manufacturer's CoA for information on chemical and isotopic purity, and the content of unlabeled analyte.
-
Chemical Purity Verification:
-
Prepare a stock solution of the deuterated IS in a suitable solvent.
-
Analyze the solution by HPLC with UV detection.
-
Assess the purity by calculating the peak area percentage of the main component. The chemical purity should ideally be >98%.
-
-
Isotopic Purity and Unlabeled Analyte Content Assessment:
-
Infuse a solution of the deuterated IS directly into the mass spectrometer.
-
Acquire a full scan mass spectrum.
-
Determine the isotopic distribution and compare it to the theoretical distribution.
-
Quantify the signal intensity of the unlabeled analyte relative to the deuterated IS. The contribution of the unlabeled analyte to the analyte signal should be negligible, typically less than 0.1%.
-
Comparative Evaluation of Matrix Effects
Caption: Workflow for the Comparative Evaluation of Matrix Effects.
Protocol for Matrix Effect Evaluation:
This protocol is adapted from the principles outlined in the ICH M10 guideline.[1]
-
Source Matrix: Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and the internal standard at a known concentration (e.g., low and high QC levels) in the mobile phase or a suitable neat solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte and internal standard into the extracted matrix supernatant at the same concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike - for Recovery): Spike the analyte and internal standard into the blank matrix from each of the six lots before extraction.
-
-
Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): For each lot of matrix, calculate the MF as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1).
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six lots of matrix.
-
-
Comparison:
-
Deuterated IS: The CV of the IS-normalized MF is expected to be ≤15%.
-
Structural Analog IS: The CV may exceed 15%, indicating that the analog does not adequately compensate for the variability in matrix effects.
-
Conclusion and Recommendations
The use of a stable isotope-labeled internal standard, particularly a deuterated analog, is the preferred approach for quantitative bioanalysis in clinical research.[2] The near-identical physicochemical properties to the analyte provide the most effective compensation for analytical variability, leading to more accurate and reliable data. This is reflected in the stringent acceptance criteria for method validation set by regulatory agencies.
While structural analogs can be a viable option when deuterated standards are not available, their use requires more extensive validation to demonstrate their ability to track the analyte. The potential for differential matrix effects and extraction recovery must be thoroughly investigated.
Ultimately, the investment in a high-quality, well-characterized deuterated internal standard is an investment in the integrity and robustness of the bioanalytical data that underpins the safety and efficacy evaluation of new medicines.
References
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. (2022). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025). [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. (2021). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025). [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. (n.d.). [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. (2021). [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. (2005). [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (2020). [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. (2023). [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. (2022). [Link]
-
Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health. (2015). [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. (2014). [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. (2013). [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Nafcillin-d5 Sodium Salt
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Nafcillin-d5 Sodium Salt. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of the chemical reagents we utilize. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering your laboratory to maintain the highest standards of safety and integrity.
Understanding Nafcillin-d5 Sodium Salt: Beyond the Label
Nafcillin-d5 Sodium Salt is a stable isotope-labeled version of Nafcillin, a penicillinase-resistant, beta-lactam antibiotic.[1][2] In research, it is primarily used as an internal standard for the precise quantification of nafcillin in biological samples during pharmacokinetic and metabolic studies using mass spectrometry.[2][3][4]
The Critical Point: The five deuterium atoms on the ethoxy group do not fundamentally alter the compound's chemical reactivity or biological activity.[5] Therefore, from a safety and disposal perspective, Nafcillin-d5 Sodium Salt must be handled with the same precautions as its non-labeled parent compound, Nafcillin Sodium. Its disposal is governed by its nature as a biologically active pharmaceutical agent. Improper disposal risks contributing to environmental antibiotic contamination, which is a key driver of antimicrobial resistance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its hazards is paramount. The primary risks associated with Nafcillin-d5 Sodium Salt are derived from the active nafcillin molecule.
| Hazard Classification | Description | Precautionary Statement Codes |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | P261, P284, P304+P340, P342+P311 |
| Skin Sensitization | May cause an allergic skin reaction.[6][7] | P272, P280, P302+P352, P333+P313 |
| Skin Irritation | Causes skin irritation.[6][7] | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[6] | P280, P305+P351+P338 |
This data is synthesized from Safety Data Sheets for the parent compound, Nafcillin Sodium.[6][7]
Personal Protective Equipment (PPE): Based on the risk profile, the following minimum PPE is required when handling Nafcillin-d5 Sodium Salt in any form:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Chemical-resistant lab coat
The Regulatory Landscape: EPA and Institutional Policies
The disposal of pharmaceutical products, including laboratory reagents like Nafcillin-d5 Sodium Salt, is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]
A cornerstone of modern pharmaceutical waste management is the federal ban on drain disposal (sewering) of hazardous pharmaceutical waste.[9][10][11] This regulation was enacted to prevent the contamination of waterways with active pharmaceutical ingredients.
Causality: Even trace amounts of antibiotics in wastewater can exert selective pressure on environmental bacteria, fostering the development and spread of antibiotic-resistant genes. The sewering ban is a critical measure to protect public health and the efficacy of antimicrobial drugs.
All disposal procedures must comply with federal, state, and local regulations, in addition to your own institution's Environmental Health & Safety (EHS) guidelines. Always consult your EHS department for specific institutional requirements.
Core Disposal Principles: A Self-Validating System
-
Segregate at the Source: All waste streams contaminated with Nafcillin-d5 Sodium Salt must be kept separate from non-hazardous and other chemical waste streams.
-
Treat as Chemical Waste: All forms of antibiotic waste—solid, liquid, and contaminated labware—should be managed as hazardous chemical waste.[12][13]
-
No Drain Disposal: Under no circumstances should solutions containing Nafcillin-d5 Sodium Salt be poured down the sink.[10]
-
No Autoclaving of Concentrated Waste: Autoclaving is not a validated method for destroying concentrated antibiotic stock solutions and should not be used for this purpose.[12]
-
Label Clearly: All waste containers must be clearly and accurately labeled with their contents to ensure safe handling and proper disposal by waste management personnel.[13]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following decision workflow illustrates the proper segregation and handling of each waste stream.
Caption: Disposal Decision Workflow for Nafcillin-d5 Sodium Salt Waste.
Protocol 1: Disposal of Unused or Expired Solid Compound
This waste is classified as non-creditable hazardous pharmaceutical waste.[9]
-
Containment: Keep the solid Nafcillin-d5 Sodium Salt in its original manufacturer's container if possible. Ensure the cap is tightly sealed. If repackaging is necessary, use a clearly labeled, sealed vial.
-
Labeling: Affix your institution's hazardous chemical waste tag. Clearly write "Hazardous Chemical Waste: Nafcillin-d5 Sodium Salt" and include the quantity.
-
Storage: Place the container in the designated secure area for solid chemical waste pickup. Do not mix with other solid chemical wastes.
Protocol 2: Disposal of Liquid Solutions (Stock and Dilute)
This applies to stock solutions (e.g., in DMSO or methanol) and any aqueous solutions (e.g., used cell culture media) containing the compound.
-
Containment: Collect all liquid waste containing Nafcillin-d5 Sodium Salt in a dedicated, chemically resistant, and sealable container (e.g., a high-density polyethylene (HDPE) carboy).[13]
-
Labeling: Label the container clearly as "Hazardous Chemical Waste: Liquid Antibiotic Waste". Specify the contents: "Nafcillin-d5 Sodium Salt" and the solvent system (e.g., "in DMSO," "Aqueous Solution").
-
Storage: Store the sealed waste container in a designated satellite accumulation area or main chemical waste storage room. It should be placed within secondary containment (e.g., a spill tray) to mitigate leaks.
Protocol 3: Disposal of Contaminated Laboratory Consumables
This includes items that have come into direct contact with Nafcillin-d5 Sodium Salt, such as pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper.
-
Containment: Collect all contaminated solid items in a dedicated, puncture-resistant container lined with a durable plastic bag.[13] This prevents sharps from piercing the container and minimizes personnel exposure.
-
Labeling: Label the container as "Hazardous Chemical Waste: Contaminated Solid Waste (Nafcillin-d5)".
-
Storage: When the container is full, securely seal the inner bag and then the outer container. Move it to the designated area for solid chemical waste pickup.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills of powdered material or volatile solvent solutions, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves before approaching the spill. For a large quantity of powder, respiratory protection may be necessary.[14]
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads or paper towels to prevent aerosolization.
-
For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).[15]
-
-
Clean-Up:
-
Dispose of Waste: Label the container with all spilled contents and dispose of it as hazardous chemical waste according to the protocols above.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure environmental stewardship, and uphold the integrity of your research.
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Veeprho. (n.d.). Nafcillin-D5 (Sodium Salt) | CAS 1356354-25-0. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling Nafcillin-d5 Sodium Salt
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nafcillin-d5 Sodium Salt. As a potent, deuterated analog of a beta-lactam antibiotic, Nafcillin-d5 requires meticulous handling to ensure personnel safety and prevent cross-contamination. This document moves beyond a simple checklist, delving into the rationale behind specific personal protective equipment (PPE) choices and operational protocols to foster a deep-rooted culture of safety in your laboratory.
Understanding the Hazard: Why Nafcillin Demands Respect
Nafcillin, and by extension its deuterated form, is classified as a hazardous substance primarily due to its potential to act as a respiratory and skin sensitizer.[1][2][3] This is the most critical safety consideration. Sensitization is an allergic reaction that can develop after initial exposure. Subsequent contact, even with minute quantities, can trigger severe responses, including skin rashes, asthma-like symptoms, and anaphylaxis.[1][2]
The primary routes of exposure in a laboratory setting are:
-
Inhalation: Breathing in the fine powder (aerosolization) during weighing or transfer.[1][4][5]
-
Dermal Contact: The powder or solutions coming into contact with the skin.[6][7]
-
Ocular Contact: Dust or splashes entering the eyes, causing serious irritation.[6][7]
-
Ingestion: Accidental swallowing, which is harmful.[6]
Given these risks, a multi-layered approach combining engineering controls, administrative procedures, and the correct use of PPE is mandatory.
Occupational Exposure Banding
To quantify the risk, pharmaceutical compounds are often categorized into Occupational Exposure Bands (OEBs). Nafcillin for Injection is assigned an OEB rating of D, indicating a high level of hazard that requires stringent containment and protection protocols.[8]
| Parameter | Value | Significance |
| Occupational Exposure Band (OEB) | D | Corresponds to an airborne concentration range of >0.01 to ≤ 0.1 mg/m³.[8] |
| Primary Hazards | Respiratory & Skin Sensitizer[2][3], Skin & Eye Irritant[6][7] | High risk of allergic reactions and irritation upon exposure. |
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, always prioritize engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Engineering Controls: All handling of Nafcillin-d5 Sodium Salt powder must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure.[9][10] This is non-negotiable. These systems are designed to draw hazardous dust and vapors away from the operator.
-
Administrative Controls: Limit access to areas where the compound is handled. Ensure all personnel are thoroughly trained on the specific hazards and handling procedures. Always work in a well-ventilated area.[7][11]
Selecting Your Armor: A Task-Based Guide to PPE
The level of PPE required depends on the specific task and the physical form of the compound being handled. The greatest risk comes from handling the dry powder due to the potential for aerosolization.[4]
| Task | Minimum Required PPE |
| Receiving/Unpacking | Safety glasses, Nitrile gloves, Lab coat. |
| Weighing/Handling Powder | Eyes/Face: Chemical splash goggles and face shield.[12] Respiratory: N95 respirator (minimum); Powered Air-Purifying Respirator (PAPR) is strongly recommended.[9][13] Hands: Double-layered nitrile gloves.[9] Body: Disposable coverall (e.g., Tyvek) with elasticated cuffs.[12][14] Feet: Disposable shoe covers.[12] |
| Handling Solutions | Eyes/Face: Chemical splash goggles. Respiratory: Not typically required if handled in a fume hood. Hands: Nitrile gloves. Body: Lab coat. |
| Spill Cleanup (Powder) | Same as "Weighing/Handling Powder," with an emphasis on a PAPR.[13] |
| Waste Disposal | Safety glasses, Nitrile gloves, Lab coat. |
Protocol: Donning and Doffing PPE for Maximum Safety
The sequence of putting on and taking off PPE is critical to prevent contaminating yourself and the laboratory.
Donning (Putting On) PPE Sequence
This workflow ensures that the most protective items are donned in a logical order, minimizing the risk of compromising their integrity.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A clear, rehearsed plan is your best tool for mitigating harm.
Step-by-Step Spill Cleanup Protocol (Solid Powder)
-
Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.
-
Don PPE: Before re-entering, don the full PPE suite as described for handling powder, including a PAPR or, at a minimum, an N95 respirator. [15]3. Contain the Spill: Gently cover the spill with an absorbent material or a damp cloth to prevent the powder from becoming airborne. [15][16]Do not dry sweep. [1]4. Clean Up: Use a vacuum cleaner equipped with a HEPA filter if available. [1]Alternatively, carefully scoop the material into a clearly labeled, sealable hazardous waste container. [10][16]5. Decontaminate: Wipe the spill area with soap and water, followed by a suitable decontaminating agent. [16]Some protocols for beta-lactams suggest using a 1M NaOH solution for glassware decontamination. [10]6. Dispose: All cleanup materials and contaminated PPE must be placed in a sealed bag and disposed of as hazardous chemical waste. [1][15]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. [1]Wash the affected area thoroughly with soap and water for at least 15 minutes. [1][2]Seek medical attention if irritation or a rash develops. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [7]If they experience breathing difficulties or asthma-like symptoms, call for immediate medical assistance. [1][2]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [1]Seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and accidental exposure. All materials that come into contact with Nafcillin-d5 Sodium Salt must be treated as hazardous waste.
-
Solid Waste: All disposable PPE, absorbent pads, and contaminated lab supplies should be collected in a dedicated, clearly labeled hazardous waste container. [17]* Liquid Waste: Unused stock solutions and contaminated solvents are considered hazardous chemical waste and should be collected in an approved, sealed container. [17]Do not pour down the drain. [1]* Disposal Method: The preferred method for disposal is incineration by a licensed hazardous waste management company. [1][15] By adhering to these comprehensive guidelines, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research.
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Available from: [Link]
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Antibiotic Stability: Keep Your (Gun)powder Dry - Bitesize Bio. (2025, May 27). Bitesize Bio. Available from: [Link]
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nafcillin (injection). Drugs.com. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
